Dibenzylamine-d10
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLUMTFWVZZZND-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical Characteristics of Dibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Dibenzylamine-d10. Due to the limited availability of experimental data for the deuterated compound, this guide also includes data for the non-deuterated analog, Dibenzylamine, and discusses the anticipated effects of deuterium substitution on its physical properties. Detailed experimental protocols for determining these characteristics are also provided.
Introduction to this compound
This compound is the isotopically labeled form of Dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution is of significant interest in pharmaceutical research, particularly in studies involving metabolic fate, reaction mechanisms, and as an internal standard in quantitative analysis. The replacement of hydrogen with deuterium can influence the physical and chemical properties of a molecule due to the kinetic isotope effect.
Quantitative Data Presentation
| Physical Property | This compound (C₁₄D₁₀H₅N) | Dibenzylamine (C₁₄H₁₅N) | Expected Impact of Deuteration |
| CAS Number | 923282-09-1[1][2] | 103-49-1[3][4] | N/A |
| Molecular Formula | C₁₄D₁₀H₅N[2] | C₁₄H₁₅N[3][4] | Increased mass |
| Molecular Weight | 207.183 g/mol [1][2] | 197.28 g/mol [3][5] | Increased molecular weight |
| Melting Point | Data not available | -26 °C[3][4][6] | Minor change expected |
| Boiling Point | Data not available | 300 °C (with some decomposition)[3][6][7] | Minor change expected |
| Density | Data not available | 1.026 g/mL at 25 °C[3][4][6] | Expected to be slightly higher |
| Water Solubility | Data not available | 0.05 g/L at 20 °C[3] | May be slightly altered[8] |
Note on the Impact of Deuteration:
-
Molecular Weight: The increase in molecular weight is a direct result of replacing ten protium atoms (¹H) with ten deuterium atoms (²H).
-
Density: As density is mass per unit volume and the molecular volume is not expected to change significantly, the increased mass should result in a slightly higher density for this compound compared to Dibenzylamine[9].
-
Melting and Boiling Points: The substitution of hydrogen with deuterium can lead to subtle changes in intermolecular forces, which may slightly alter the melting and boiling points. However, these changes are generally minor.
-
Solubility: Deuteration can sometimes lead to a slight increase in the hydrophilicity of a molecule, which could marginally increase its solubility in water[8].
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical characteristics of this compound.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range[10][11][12][13][14].
Determination of Boiling Point
The boiling point can be determined using a micro boiling point or distillation method.
Procedure (Micro Method):
-
A small volume (a few milliliters) of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point[15][16][17][18].
Determination of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
Procedure (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as water.
-
The density of this compound is calculated by dividing the mass of the sample by its volume[19][20][21].
Determination of Solubility
The aqueous solubility of this compound can be determined using the shake-flask method.
Procedure:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).
-
The solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[22].
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.
Caption: Workflow for Physical Characterization of this compound.
References
- 1. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 5. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dibenzylamine 97 103-49-1 [sigmaaldrich.com]
- 7. dibenzylamine suppliers USA [americanchemicalsuppliers.com]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. athabascau.ca [athabascau.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. youtube.com [youtube.com]
- 22. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
A Comprehensive Technical Guide to Dibenzylamine-d10
This technical guide provides essential information on Dibenzylamine-d10, a deuterated analog of Dibenzylamine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for various applications such as mass spectrometry, pharmacokinetic studies, and as internal standards in analytical chemistry.
Physicochemical Properties
This compound is a stable, isotopically labeled form of dibenzylamine where ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, which is a key characteristic for its use in mass-based analytical methods.
Data Presentation: Quantitative Data Summary
The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 923282-09-1 | [1] |
| Molecular Formula | C₁₄D₁₀H₅N | [1] |
| Molecular Weight | 207.337 g/mol | [1] |
| Accurate Mass | 207.183 Da | [1] |
Experimental Protocols
While specific experimental protocols are highly dependent on the application, the use of this compound as an internal standard in a quantitative mass spectrometry assay generally follows these steps:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration. A series of working standard solutions are then prepared by diluting the stock solution.
-
Sample Preparation: The biological matrix (e.g., plasma, urine) or environmental sample is prepared to extract the analyte of interest (unlabeled Dibenzylamine) and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard Spiking: A known amount of the this compound internal standard solution is added to all samples, calibration standards, and quality control samples.
-
LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte and internal standard from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and this compound.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Logical Relationships
The following diagram illustrates the fundamental relationship between the chemical compound, its unique identifier (CAS number), and its physical property (molecular weight).
Caption: Relationship between this compound, its CAS number, and molecular weight.
References
An In-depth Technical Guide on the Isotopic Purity and Enrichment of Dibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Dibenzylamine-d10, a deuterated analog of Dibenzylamine. This document is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods.
Introduction to this compound
This compound is a synthetically produced form of dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency. The mass difference, however, allows for its clear differentiation by the mass spectrometer.
Stable isotope-labeled internal standards like this compound are crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of bioanalytical methods. This is particularly important in pharmacokinetic studies, therapeutic drug monitoring, and other applications where reliable quantification is essential.
Isotopic Purity and Enrichment: Quantitative Data
The quality of a deuterated standard is defined by its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment indicates the percentage of a specific atomic position that is occupied by a deuterium atom. High isotopic purity and enrichment are critical to minimize interference from the unlabeled analyte and ensure accurate quantification.
Below are tables summarizing typical quantitative data for a high-quality this compound standard, based on representative data for commercially available deuterated internal standards.
Table 1: Isotopic Purity of this compound
| Isotopic Species | Description | Abundance (%) |
| d10 | Fully deuterated Dibenzylamine | > 99.0 |
| d9 | Dibenzylamine with nine deuterium atoms | < 1.0 |
| d8 | Dibenzylamine with eight deuterium atoms | < 0.1 |
| ... | ... | ... |
| d0 | Unlabeled Dibenzylamine | < 0.01 |
Table 2: Isotopic Enrichment of this compound
| Parameter | Specification |
| Deuterium Enrichment | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) Protocol
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-250.
-
Resolution: > 60,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺) and the peaks corresponding to lower deuterated species (d9, d8, etc.).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.
-
The isotopic purity is reported as the percentage of the d10 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the positions of deuteration and estimate the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 10 mg/mL in an NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals from the protons on the phenyl rings should be significantly reduced to very small residual signals.
-
The isotopic enrichment can be estimated by comparing the integral of the residual proton signals in the aromatic region to the integral of a known internal standard or to the signals of the non-deuterated protons on the methylene groups (if they are not deuterated).
-
A very low intensity of the aromatic proton signals confirms a high degree of deuteration.
-
Application: Quantification of Lofepramine in Human Plasma using this compound as an Internal Standard
This compound is an excellent internal standard for the quantification of structurally similar compounds, such as the tricyclic antidepressant lofepramine, in biological matrices.
Experimental Workflow
The following workflow describes a typical bioanalytical method for the quantification of lofepramine in human plasma.
Caption: Workflow for the quantification of lofepramine in plasma using this compound as an internal standard.
Detailed Protocol for Lofepramine Quantification
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of lofepramine and this compound in methanol.
-
Spike blank human plasma with known concentrations of lofepramine to create calibration standards (e.g., 1-1000 ng/mL) and QCs (low, mid, high).
-
-
Sample Preparation:
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B in 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Lofepramine: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z [Fragment]⁺
-
This compound (IS): Precursor ion (Q1) m/z 208.2 → Product ion (Q3) m/z 101.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of lofepramine and this compound for all samples.
-
Calculate the peak area ratio of lofepramine to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of lofepramine in the unknown samples and QCs from the calibration curve.
-
Logical Relationship for Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following diagram illustrates the key parameters that must be assessed during method validation.
Caption: Key parameters for the validation of a bioanalytical method.
Conclusion
This compound serves as a high-quality internal standard for the accurate and precise quantification of structurally related analytes in complex biological matrices. Its high isotopic purity and enrichment are essential for minimizing analytical variability and ensuring the reliability of results. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development and validation of robust quantitative LC-MS/MS methods.
An In-depth Technical Guide on the Synthesis and Purification of Dibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Dibenzylamine-d10, a deuterated isotopologue of dibenzylamine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require high-purity deuterated compounds for use as internal standards in analytical studies, for metabolic profiling, or for exploring the kinetic isotope effect in drug candidates.
Introduction
This compound, in which the ten hydrogen atoms on the two phenyl rings are replaced with deuterium, is a valuable tool in pharmaceutical research. The primary application of this compound is as an internal standard for the quantification of dibenzylamine or related compounds in biological matrices by mass spectrometry. The mass shift introduced by the deuterium atoms allows for clear differentiation from the unlabeled analyte, leading to more accurate and precise measurements.
This guide outlines two primary synthetic routes for the preparation of this compound, followed by detailed purification protocols. While specific experimental data for this compound is not extensively available in the public domain, the methodologies presented here are based on well-established organic chemistry principles and adaptations from the synthesis of similar deuterated and non-deuterated amines.
Synthesis of this compound
Two plausible and effective synthetic strategies for the preparation of this compound are presented below:
-
Method 1: Reductive Amination of Benzaldehyde-d5 with Benzylamine-d5.
-
Method 2: N-Alkylation of Benzylamine-d5 with Benzyl-d5-halide.
Method 1: Reductive Amination
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In this proposed synthesis of this compound, benzaldehyde-d5 is reacted with benzylamine-d5 to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde-d5 (1.0 eq) and benzylamine-d5 (1.0 eq) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.
-
Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice. The reducing agent should be added portion-wise at 0 °C to control the reaction temperature.
-
Work-up: After the reduction is complete (as monitored by TLC), the reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
Method 2: N-Alkylation
This method involves the direct alkylation of a primary amine with an alkyl halide. For the synthesis of this compound, benzylamine-d5 is reacted with a benzyl-d5-halide (e.g., bromide or chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction.
-
Reaction Setup: To a solution of benzylamine-d5 (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq).
-
Addition of Alkylating Agent: To this mixture, add benzyl-d5-bromide (1.0 eq) dropwise at room temperature. The reaction mixture is then typically heated to a temperature between 50-80 °C to drive the reaction to completion. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Purification of this compound
The crude this compound obtained from either synthetic route will likely contain unreacted starting materials and by-products. Therefore, a thorough purification is necessary to achieve the high purity required for its intended applications.
Purification Methods
Two primary methods are recommended for the purification of this compound:
-
Vacuum Distillation: This is an effective method for purifying liquid amines.
-
Recrystallization of the Hydrochloride Salt: This method is suitable for obtaining a highly pure solid form of the amine.
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Charge the crude this compound into the distillation flask.
-
Gradually reduce the pressure and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point for this compound. The boiling point of unlabeled dibenzylamine is approximately 300 °C at atmospheric pressure, and significantly lower under vacuum. The deuterated analog is expected to have a very similar boiling point.
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution.
-
The this compound hydrochloride salt will precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration and wash with cold ether.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Free-basing (optional): If the free amine is required, the purified hydrochloride salt can be dissolved in water and treated with a base such as sodium hydroxide. The free amine can then be extracted with an organic solvent, dried, and the solvent removed.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous non-deuterated reactions and general purification efficiencies.
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation | Purification Method |
| Starting Materials | Benzaldehyde-d5, Benzylamine-d5 | Benzylamine-d5, Benzyl-d5-bromide | - |
| Expected Crude Yield | 70-85% | 75-90% | - |
| Purification Method | Vacuum Distillation / Recrystallization of HCl salt | Vacuum Distillation / Recrystallization of HCl salt | - |
| Expected Recovery from Purification | 60-80% (Distillation), 70-90% (Recrystallization) | 60-80% (Distillation), 70-90% (Recrystallization) | - |
| Expected Final Purity | >98% | >98% | >99% |
| Analytical Techniques for Purity Assessment | GC-MS, ¹H NMR, ¹³C NMR, HPLC | GC-MS, ¹H NMR, ¹³C NMR, HPLC | GC-MS, ¹H NMR, ¹³C NMR, HPLC |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The choice between the reductive amination and N-alkylation routes will depend on the availability of the deuterated starting materials and the desired scale of the synthesis. Both methods are robust and can be expected to provide the target compound in good yield and high purity after appropriate purification. The purification protocols described, particularly the recrystallization of the hydrochloride salt, are capable of yielding material suitable for the most demanding analytical applications. Researchers should perform small-scale pilot reactions to optimize conditions for their specific laboratory setup and starting material quality.
An In-depth Technical Guide to the Certificate of Analysis for Dibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Dibenzylamine-d10. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound for research and development applications.
Product Information and Specifications
A Certificate of Analysis for this compound begins with fundamental identifying information. This section ensures traceability and provides a summary of the product's key characteristics.
Table 1: General Product Information
| Parameter | Specification |
| Analyte Name | This compound |
| CAS Number | 923282-09-1[1] |
| Unlabelled CAS Number | 103-49-1[1] |
| Molecular Formula | C₁₄D₁₀H₅N[1] |
| Molecular Weight | 207.34 g/mol [1] |
| Product Format | Neat |
| Appearance | Colorless oil |
| Storage Temperature | -20°C |
Table 2: Physicochemical Properties
| Parameter | Value |
| Melting Point | -26 °C (for unlabelled)[2][3][4] |
| Boiling Point | 300 °C (for unlabelled)[2][3] |
| Density | 1.026 g/mL at 25 °C (for unlabelled)[2][3] |
| Refractive Index | n20/D 1.574 (for unlabelled)[2][3] |
Quality Control Data
This section details the results of analytical tests performed to confirm the identity, purity, and isotopic enrichment of the specific batch of this compound.
Table 3: Batch Specific Analytical Results
| Test | Method | Result |
| Chemical Purity | GC-MS | >98% |
| Isotopic Purity | Mass Spectrometry | ≥98% |
| Identity | ¹H-NMR, ¹³C-NMR, Mass Spec. | Conforms to structure |
| Residual Solvents | Headspace GC-MS | Meets USP <467> limits |
| Elemental Analysis | ICP-MS | Conforms to specifications |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
A. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify volatile impurities in the this compound sample.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify and integrate the peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas.
B. Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio of the molecular ions.[5]
-
Data Acquisition: The instrument is set to acquire data in full scan mode, focusing on the molecular ion region of this compound.
-
Data Analysis: The relative intensities of the ion corresponding to the fully deuterated species (d10) and any less-deuterated species (d0-d9) are measured. The isotopic purity is calculated as the percentage of the d10 species relative to the sum of all related isotopic species.
C. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum are analyzed to confirm the positions of the non-deuterated protons. The ¹³C-NMR spectrum is used to confirm the carbon framework of the molecule.
Visualizations
Logical Flow of a Certificate of Analysis
Caption: Logical workflow of a Certificate of Analysis.
Experimental Workflow for Purity and Identity Testing
Caption: Experimental workflow for purity and identity.
References
A Comprehensive Technical Guide to the Solubility of Dibenzylamine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Dibenzylamine-d10. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the extensively studied solubility of its non-deuterated counterpart, Dibenzylamine. It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the physicochemical property of solubility. This guide collates available quantitative and qualitative data, presents a standardized experimental protocol for solubility determination, and visualizes the workflow for this process.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for any solubility studies. The key properties of Dibenzylamine are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₅D₁₀N |
| Molar Mass | 207.39 g/mol |
| Appearance | Colorless to light yellow oily liquid[1] |
| Odor | Ammonia-like[1] |
| Melting Point | -26 °C[1] |
| Boiling Point | 300 °C[1] |
| Density | 1.026 g/mL at 25 °C[1] |
Solubility Profile of Dibenzylamine
The solubility of Dibenzylamine has been documented in a range of common laboratory solvents. The available data indicates that it is sparingly soluble in water and demonstrates high solubility in various organic solvents.
| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |
| Water | 0.05 g/L[1][2] | Insoluble[1] | 20 |
| Water | 0.4 g/L | - | Not Specified |
| Water | 0.405 g/L | Soluble | 20 |
| Ethanol | Not Specified | Soluble[1][2], Highly Miscible[3] | Not Specified |
| Ether | Not Specified | Soluble[1][2], Highly Miscible[3] | Not Specified |
| Chloroform | Not Specified | Highly Miscible[3] | Not Specified |
| Benzene | Not Specified | Soluble[4] | Not Specified |
Experimental Protocol: Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow undissolved solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of this compound solubility.
Logical Relationship of Solubility
The solubility of an amine like Dibenzylamine is fundamentally governed by its chemical structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.
Caption: Factors influencing the solubility of Dibenzylamine in different solvent types.
References
Dibenzylamine-d10 safety data sheet (SDS) information
Introduction: This technical guide provides a detailed overview of the safety information for Dibenzylamine-d10. It is important to note that comprehensive safety data for the deuterated form, this compound (CAS 923282-09-1), is not extensively available. Therefore, this document primarily relies on the well-documented safety profile of its non-deuterated analogue, Dibenzylamine (CAS 103-49-1), as a surrogate. The primary difference between these compounds is isotopic substitution, which is generally not expected to significantly alter the fundamental chemical hazards. This guide is intended for researchers, scientists, and professionals in drug development who may handle this substance.
Chemical Identification
| Identifier | Dibenzylamine | This compound |
| CAS Number | 103-49-1[1][2][3] | 923282-09-1[4] |
| Molecular Formula | C14H15N[1][3] | C14D10H5N[4] |
| Molecular Weight | 197.28 g/mol [1] | 207.34 g/mol [4] |
| Synonyms | N-(Phenylmethyl)benzenemethanamine, N,N-Dibenzylamine[1][2] | 1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine[4] |
Hazard Identification and Classification
Dibenzylamine is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Pictograms:
GHS Hazard Statements: [5]
GHS Precautionary Statements (selected): [5]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]
-
P273: Avoid release to the environment.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Dibenzylamine.
| Property | Value |
| Physical State | Liquid[3][7] |
| Appearance | Colorless to light yellow oily liquid[8] |
| Odor | Ammonia-like[3][7][8] |
| Melting Point | -26 °C (-14.8 °F)[3] |
| Boiling Point | 300 °C (572 °F)[3][8] |
| Density | 1.026 g/mL at 25 °C[8] |
| Flash Point | 143 °C (289.4 °F) - closed cup |
| Autoignition Temperature | 425 °C (797 °F)[3] |
| Water Solubility | 0.05 g/L (at 20 °C)[3] |
| Vapor Pressure | 0.3 Pa at 20 °C[3] |
Toxicological Information
Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage.[2][7]
Acute Toxicity Data:
| Route | Species | Value | Test Guideline |
| Dermal | Rat | LD50 > 2,000 mg/kg | OECD Test Guideline 402 |
| Oral | - | Acute toxicity, Category 4 | - |
Skin Corrosion/Irritation:
-
Species: Rabbit
-
Result: Corrosive, category 1C (responses occur after exposures between 1 and 4 hours).
Germ Cell Mutagenicity:
-
Test: Ames test
-
System: S. typhimurium
-
Result: Negative
Experimental Protocols
Dermal Toxicity Study (as per OECD Test Guideline 402): The acute dermal toxicity of Dibenzylamine was assessed in rats. A limit test was likely performed where a dose of 2,000 mg/kg of the substance was applied to the shaved skin of the animals. The application site was covered with a porous gauze dressing for a 24-hour exposure period. The animals were observed for mortality and clinical signs of toxicity for up to 14 days. The result, LD50 > 2,000 mg/kg, indicates that the lethal dose is above this limit.
Ames Test (as per OECD Test Guideline 471): This in vitro test for bacterial reverse mutation assesses the potential of a substance to induce gene mutations. Strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis are used. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies compared to the control. The negative result for Dibenzylamine suggests it is not mutagenic under the conditions of this test.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe Handling and Storage Workflow:
Specific PPE Recommendations:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear appropriate gloves and clothing to prevent skin exposure.[3][9] A PVC apron is also recommended.[7]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[9]
Emergency Procedures
First Aid and Emergency Response Logical Flow:
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[9]
-
Specific Hazards: Combustible. Vapors are heavier than air and may form explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][7]
Accidental Release Measures:
-
Avoid breathing vapors and contact with skin and eyes.[7]
-
Absorb the spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container.[9]
-
Prevent the product from entering drains as it is very toxic to aquatic life.[2]
Ecological Information
Dibenzylamine is classified as very toxic to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.
Ecotoxicity Data:
| Test | Species | Value | Exposure Time | Test Guideline |
| Toxicity to algae | Desmodesmus subspicatus (green algae) | NOEC: 0.1 mg/l | 72 h | OECD Test Guideline 201 |
| Toxicity to microorganisms | Activated sludge | EC50: 171 mg/l | 30 min | OECD Test Guideline 209 |
Persistence and Degradability:
-
Result: Not readily biodegradable.
-
Biodegradation: 3% after 28 days.
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions.
-
Conditions to Avoid: Incompatible products.[3]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled as the product itself. This material and its container must be disposed of as hazardous waste.[7]
References
- 1. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskandsafety.com [riskandsafety.com]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound | CAS 923282-09-1 | LGC Standards [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Dibenzylamine | 103-49-1 [chemicalbook.com]
- 9. Dibenzylamine(103-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Commercial Suppliers of Dibenzylamine-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of Dibenzylamine-d10, a deuterated analog of Dibenzylamine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for use as internal standards in quantitative analysis, in metabolic studies, or as tracers in various research applications.
Introduction to this compound
This compound (CAS No. 923282-09-1) is a stable isotope-labeled version of Dibenzylamine where ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (approximately 207.34 g/mol ) compared to its non-deuterated counterpart (approximately 197.28 g/mol ). The near-identical physicochemical properties to the endogenous compound, combined with the distinct mass difference, make this compound an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS and GC-MS. The use of deuterated standards can significantly improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample processing.
Commercial Availability
Several reputable chemical suppliers specialize in the synthesis and distribution of high-purity deuterated compounds, including this compound. These suppliers are crucial for ensuring the quality and reliability of research and development outcomes. Below is a summary of prominent commercial suppliers offering this product.
| Supplier | Product Number | CAS Number | Molecular Formula | Additional Information |
| LGC Standards (Distributor for Toronto Research Chemicals) | TRC-D417507 | 923282-09-1 | C₁₄H₅D₁₀N | Offers the product in various pack sizes. A Certificate of Analysis (CoA) is available, providing detailed quality control data. |
| MedChemExpress | HY-Y1067S | 923282-09-1 | C₁₄H₅D₁₀N | Provides the product with a Certificate of Analysis and an HPLC report. Purity is typically specified as >98%. |
Technical Specifications and Quality Control
The quality of isotopically labeled standards is paramount for their effective use in sensitive analytical applications. Commercial suppliers of this compound employ rigorous quality control measures to ensure the chemical purity and isotopic enrichment of their products. While specific values may vary by batch, the following sections detail the typical analytical techniques and expected specifications.
Data Presentation: Representative Product Specifications
| Parameter | Typical Specification | Analytical Method(s) |
| Chemical Purity | ≥98% | HPLC, GC-MS, qNMR |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
Note: The data presented in this table are representative. Researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise quantitative data.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary to the commercial suppliers. However, this section provides generalized methodologies based on established chemical principles for the synthesis, purification, and quality control of deuterated amines.
Synthesis: General Procedure for Reductive Amination with Deuterated Reagents
A common method for the synthesis of secondary amines is reductive amination. To produce this compound, this would typically involve the reaction of a deuterated benzaldehyde with a deuterated benzylamine, or the reaction of benzaldehyde with benzylamine in the presence of a deuterium source. A generalized protocol is as follows:
-
Reaction Setup: To a solution of Benzaldehyde-d5 (1.0 equivalent) in a suitable deuterated solvent (e.g., Methanol-d4) is added Benzylamine-d5 (1.0-1.2 equivalents).
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by TLC or LC-MS.
-
Reduction: A reducing agent, such as sodium borodeuteride (NaBD₄), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine is fully reduced.
-
Workup: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Quality Control Analysis: A Generalized Workflow
The following outlines a typical workflow for the quality control of commercially supplied this compound.
Caption: A generalized workflow for the quality control of commercially supplied this compound.
Detailed Methodologies for Key Experiments
1. Identity Confirmation by ¹H NMR and ¹³C NMR Spectroscopy:
-
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: The spectrum is expected to show a significant reduction in the signals corresponding to the aromatic protons due to deuteration. The remaining signals for the benzylic protons (-CH₂-) and the amine proton (-NH-) should be present at their characteristic chemical shifts.
-
¹³C NMR Analysis: The spectrum should show the expected number of carbon signals for the dibenzylamine structure. The carbon signals of the deuterated phenyl rings will appear as multiplets due to C-D coupling.
2. Chemical Purity Assessment by HPLC:
-
Objective: To determine the percentage of the main component and to detect any non-deuterated or other impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
3. Isotopic Enrichment Determination by Mass Spectrometry:
-
Objective: To determine the percentage of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., GC-MS or LC-MS/MS).
-
Analysis: The mass spectrum of the sample is acquired. The relative intensities of the molecular ion peak of this compound (m/z ≈ 207.34) and the ion peaks of the lower deuterated species (d9, d8, etc.) are measured. The isotopic enrichment is calculated based on the distribution of these isotopic peaks.[1]
Logical Relationships in Supplier Selection
The selection of a suitable commercial supplier for this compound involves a logical decision-making process based on several key factors.
Caption: Logical workflow for selecting a commercial supplier of this compound.
Conclusion
The commercial availability of high-purity this compound from specialized suppliers is essential for the advancement of research in drug metabolism, pharmacokinetics, and various fields requiring precise quantitative analysis. Researchers should carefully evaluate suppliers based on the quality of their products, the comprehensiveness of their analytical documentation, and their technical support. By understanding the technical specifications and the underlying methodologies for synthesis and quality control, scientists can confidently select and utilize these critical research materials.
References
The Indispensable Anchor: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, achieving accuracy and precision is paramount. This in-depth technical guide provides a comprehensive overview of deuterated internal standards, their core principles, and their critical role in ensuring data integrity, particularly in mass spectrometry-based assays.
Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the analyte of interest but has a different molecular weight, allowing it to be distinguished by a mass spectrometer. Their near-identical physicochemical properties make them the gold standard for correcting for variability throughout the entire analytical workflow, from sample preparation to final detection.
Core Principles and Unparalleled Advantages
The fundamental principle behind the use of a deuterated internal standard is that it behaves identically to the analyte during sample extraction, derivatization, chromatography, and ionization.[1] By adding a known amount of the deuterated standard to a sample at the earliest stage of preparation, any subsequent loss of analyte will be mirrored by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2]
The use of deuterated internal standards offers several key advantages over other types of internal standards (e.g., structural analogs):
-
Co-elution with the Analyte: Due to their similar chemical properties, deuterated standards typically co-elute with the analyte in chromatographic separations. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[1]
-
Similar Ionization Efficiency: The analyte and its deuterated counterpart exhibit nearly identical ionization behavior in the mass spectrometer's ion source, ensuring that any fluctuations in ionization efficiency are corrected for.
-
Correction for Extraction Recovery: Any analyte lost during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be accounted for by the corresponding loss of the deuterated internal standard.
-
Increased Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the precision and accuracy of the quantitative results are significantly improved.
-
Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure the reliability of data submitted for drug approval.[3][4][5]
The logical workflow for employing a deuterated internal standard in quantitative analysis is depicted below.
Data-Driven Evidence: The Impact of Deuterated Internal Standards
The theoretical advantages of using deuterated internal standards are borne out by empirical data. The inclusion of a deuterated analog significantly reduces the variability of analytical results, leading to more reliable and reproducible data.
Case Study 1: Therapeutic Drug Monitoring of Sirolimus
In the therapeutic drug monitoring of the immunosuppressant drug sirolimus, the use of a deuterated internal standard (sirolimus-d3) markedly improved assay precision compared to a structural analog internal standard (desmethoxyrapamycin).[6]
| Internal Standard Type | Concentration (ng/mL) | Inter-patient Assay Imprecision (CV%) |
| Structural Analog (DMR) | 5.0 | 9.7% |
| 10.0 | 8.5% | |
| 20.0 | 7.6% | |
| Deuterated (Sirolimus-d3) | 5.0 | 5.7% |
| 10.0 | 3.8% | |
| 20.0 | 2.7% |
Data adapted from a study on sirolimus measurement by HPLC-ESI-MS/MS.[6]
Case Study 2: Pesticide Analysis in Complex Matrices
The analysis of pesticides in diverse and complex matrices such as cannabis flower, edibles, and concentrates is prone to significant matrix effects. A study demonstrated that using a suite of deuterated internal standards dramatically improved the accuracy and reduced the relative standard deviation (RSD) of the measurements across different matrices.[7]
| Analyte | Matrix | Accuracy without IS | Accuracy with Deuterated IS | RSD without IS | RSD with Deuterated IS |
| Myclobutanil | Flower | 95.2% | 102.1% | 15.3% | 4.5% |
| Edible | 65.8% | 98.7% | 25.1% | 6.2% | |
| Concentrate | 135.4% | 105.3% | 30.8% | 7.1% | |
| Spiromesifen | Flower | 101.5% | 103.2% | 12.8% | 5.1% |
| Edible | 72.3% | 99.5% | 28.4% | 7.8% | |
| Concentrate | 142.1% | 106.8% | 35.2% | 8.3% |
Illustrative data based on the findings of a study on pesticide analysis in cannabis matrices.[7]
Detailed Experimental Protocols
The successful implementation of deuterated internal standards requires robust and well-defined experimental protocols. Below are examples of sample preparation methodologies for common applications.
Protocol 1: Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood
This protocol is a representative example for the quantification of drugs like tacrolimus, sirolimus, and cyclosporine A in whole blood samples.
-
Sample Aliquoting: Aliquot 100 µL of calibrators, quality controls, and patient whole blood samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution (containing the deuterated analogs of the analytes in methanol) to each tube.
-
Erythrocyte Lysis: Add 200 µL of zinc sulfate in water to each tube and vortex for 10 seconds to lyse the red blood cells.
-
Protein Precipitation: Add 500 µL of methanol to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a 96-well plate.
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
The sample preparation workflow for this protocol is visualized below.
References
The Versatility of Dibenzylamine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzylamine, a secondary amine with the formula (C₆H₅CH₂)₂NH, serves as a crucial building block and versatile reagent in a multitude of organic synthesis applications. Its utility spans from the production of essential industrial chemicals to its role as a protective agent in the intricate synthesis of complex molecules. This in-depth technical guide explores the core applications of dibenzylamine, providing detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.
Precursor for High-Performance Vulcanization Accelerators
A primary industrial application of dibenzylamine is in the synthesis of non-carcinogenic vulcanization accelerators for the rubber industry. These accelerators, namely Zinc Dibenzyldithiocarbamate (ZBEC) and Tetrabenzylthiuram Disulfide (TBZTD), offer safer alternatives to traditional accelerators that can generate harmful nitrosamines.[1]
Synthesis of Zinc Dibenzyldithiocarbamate (ZBEC)
ZBEC is synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a zinc source, typically zinc oxide.
Reaction Scheme:
Caption: Synthesis of ZBEC from dibenzylamine.
Experimental Protocol: Preparation of Zinc Dibenzyldithiocarbamate (ZBEC) [2][3][4]
-
Charging the Reactor: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, add 240g of xylene, 50g of dibenzylamine, and 0.7g of a surfactant (e.g., sodium dodecylbenzene sulfonate).[2]
-
Addition of Reagents: Add 21.0g of carbon disulfide (CS₂) and 10g of zinc oxide (ZnO) to the mixture.[2]
-
Reaction: While stirring, heat the mixture to 40°C and maintain this temperature for 5 hours.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and filter the solid product. The filter cake is then subjected to azeotropic distillation with water to remove the xylene solvent. The remaining solid is dried to obtain the final ZBEC product.[2]
Quantitative Data for ZBEC Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (DBA:CS₂:ZnO) | 1 : 1.05-1.2 : 0.53-0.58 | [3] |
| Reaction Temperature | 25-60°C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Yield | High | [2][4] |
Synthesis of Tetrabenzylthiuram Disulfide (TBZTD)
TBZTD is another important vulcanization accelerator derived from dibenzylamine. Its synthesis involves the reaction of dibenzylamine with carbon disulfide, followed by an oxidation step.
Reaction Scheme:
Caption: Two-step synthesis of TBZTD from dibenzylamine.
Experimental Protocol: Preparation of Tetrabenzylthiuram Disulfide (TBZTD) [5][6][7][8]
-
Initial Reaction: In a reactor, add 600kg of water and start stirring. At a temperature of 20-30°C, add 9.5kg of carbon disulfide, followed by the slow addition of 12.0kg of dibenzylamine. This feeding process is repeated four times, with a holding time of 0.5 hours after each addition.[5]
-
Oxidation: Continuously and slowly add 56.3kg of a 10% hydrogen peroxide solution. The reaction mixture is then gradually heated to reflux to recover the carbon disulfide, and the reaction is continued for 1 hour.[5]
-
Isolation: After the reaction is complete, the mixture is separated to obtain the white-like TBZTD product.[5]
Quantitative Data for TBZTD Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (DBA:CS₂:NaOH:H₂O₂) | 1 : 1-1.3 : 0.95-1.2 : 0.45-0.60 | [8] |
| Reaction Temperature (Step 1) | 20-30°C | [6] |
| Reaction Temperature (Step 2) | Reflux | [5] |
| Yield | >98% | [8] |
| Melting Point | 128.2 - 132.1°C | [5][8] |
Dibenzylamine as a Protecting Group for Amines
In multi-step organic synthesis, particularly in the synthesis of peptides and complex natural products, the protection of amine functionalities is crucial. The dibenzyl group (Bn₂) serves as a robust protecting group for primary amines, being stable to a wide range of reaction conditions.
Deprotection of N-Dibenzylamines
The removal of the dibenzyl protecting group is most commonly achieved through catalytic transfer hydrogenation, which offers a milder and often faster alternative to high-pressure hydrogenation.
Deprotection Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzylamine: A Versatile Biochemical Reagent in Life Sciences
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dibenzylamine (DBA), a secondary amine with the formula (C₆H₅CH₂)₂NH, has emerged as a significant biochemical reagent with diverse applications in the life sciences. Its utility spans from a fundamental building block in the synthesis of complex bioactive molecules to its intrinsic biological activities. This technical guide provides a comprehensive overview of the core applications of dibenzylamine, focusing on its role in the synthesis of compounds with neuroprotective and antiproliferative properties, its function as a protecting group in peptide synthesis, and its own bioactivities. Detailed experimental methodologies, quantitative data, and visual representations of relevant signaling pathways and workflows are presented to support researchers in leveraging the full potential of this versatile compound.
Synthetic Applications in Drug Discovery and Development
Dibenzylamine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and bioactive molecules. Its benzyl groups can be readily introduced and later removed, making it a valuable scaffold in medicinal chemistry.
Precursor for Neuroprotective Agents
Dibenzylamine and its derivatives have been investigated for their neuroprotective effects, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists. Overactivation of NMDA receptors is implicated in excitotoxic neuronal cell death in various neurological disorders.
Synthesis of Dibenzylamine Analogs as Neuroprotective Agents:
A general approach to synthesizing neuroprotective dibenzylamine analogs involves the modification of the benzyl rings or the secondary amine. For instance, the introduction of specific substituents on the aromatic rings can modulate the compound's affinity for the NMDA receptor.
Experimental Protocol: Synthesis of a Dibenzylamine Derivative
This protocol outlines a general procedure for the synthesis of a substituted dibenzylamine derivative.
Materials:
-
Substituted benzaldehyde
-
Benzylamine
-
Reducing agent (e.g., sodium borohydride, NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Intermediate in the Synthesis of Antiproliferative Agents
Dibenzylamine is a key precursor in the synthesis of various compounds exhibiting antiproliferative activity against cancer cell lines. One notable example is its use in the synthesis of flavonol derivatives.
Synthesis of 3',4'-Dibenzyloxyflavonol:
The synthesis of 3',4'-dibenzyloxyflavonol, a compound with demonstrated antiproliferative properties, can be achieved through the protection of catechol with benzyl groups, followed by further synthetic modifications. While dibenzylamine itself is not directly incorporated into the final flavonol structure, the use of benzyl protecting groups is a related synthetic strategy. A more direct application involves the synthesis of nitrogen-containing heterocyclic compounds with antitumor activity where dibenzylamine can be a key starting material.
Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., a dibenzylamine derivative) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Dibenzylamine as a Protecting Group in Peptide Synthesis
In peptide synthesis, the protection of the amine groups of amino acids is crucial to prevent unwanted side reactions. The dibenzyl group can be used as a protecting group for the α-amino group of amino acids.
Workflow for Peptide Synthesis using Dibenzyl Protection:
Experimental Protocol: Deprotection of a Dibenzylamino Group
This protocol outlines the removal of the dibenzyl protecting group from an amino acid or peptide.[1]
Materials:
-
N,N-Dibenzyl protected compound
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the N,N-dibenzyl protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus).
-
Evacuate the flask and refill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Biological Activities of Dibenzylamine and Its Derivatives
Beyond its role as a synthetic intermediate, dibenzylamine and its derivatives have been shown to possess intrinsic biological activities.
Anticonvulsant Activity and NMDA Receptor Antagonism
Dibenzylamine has been reported to exhibit anticonvulsant effects by acting as a non-competitive antagonist of the NMDA receptor. This action blocks the ion channel of the receptor, preventing excessive influx of Ca²⁺ and subsequent excitotoxicity.
Signaling Pathway of NMDA Receptor Antagonism:
Antiproliferative Activity and Induction of Apoptosis
Certain derivatives of dibenzylamine, such as 3',4'-dibenzyloxyflavonol, have demonstrated potent antiproliferative activity against various cancer cell lines, including human leukemia cells.[2] The mechanism of action often involves the induction of apoptosis through the activation of the caspase signaling cascade.
Signaling Pathway of Caspase-Mediated Apoptosis:
Quantitative Data
The biological activity of dibenzylamine and its derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) or the median lethal dose (LD₅₀). The following tables summarize some of the reported quantitative data for dibenzylamine derivatives.
Table 1: Antiproliferative Activity of a Dibenzylamine Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3',4'-Dibenzyloxyflavonol | HL-60 (Human Leukemia) | 0.8 ± 0.1 | [2] |
Table 2: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity of Dibenzylamine Derivatives
| Compound Derivative | % Inhibition at 10 µM | IC₅₀ (µM) | Reference |
| Benzylamino Benzamide 9a | - | 1.36 | [3] |
| Benzylamino Benzamide 9b | - | 0.69 | [3] |
| Benzylamino Benzamide 8j | 82.2 | 1.3 | [2][4] |
| N,N-disubstituted-4-arylthiazole-2-methylamine 30 | - | 0.79 ± 0.02 | [5] |
Conclusion
Dibenzylamine is a multifaceted biochemical reagent with significant applications in the life sciences. Its utility as a synthetic intermediate for neuroprotective and antiproliferative agents, coupled with its role as a protecting group and its own inherent biological activities, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The experimental protocols and data presented in this guide provide a foundation for the practical application of dibenzylamine in a research setting. Further exploration of dibenzylamine's derivatives and their mechanisms of action will undoubtedly continue to yield valuable insights and potential therapeutic leads.
References
- 1. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives as Cholesteryl Ester Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: High-Throughput Analysis of Phenethylamine in Human Plasma using Dibenzylamine-d10 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine is a trace amine naturally found in the human brain that acts as a central nervous system stimulant. Its quantification in biological matrices is crucial for neuroscience research and clinical diagnostics. This application note describes a robust and sensitive LC-MS/MS method for the determination of phenethylamine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dibenzylamine-d10, is employed. The use of a deuterated internal standard is a gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]
This method utilizes a simple liquid-liquid extraction procedure for sample clean-up, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. The protocol is designed for high-throughput analysis, making it suitable for studies requiring the processing of a large number of samples.
Experimental
Materials and Reagents
-
Phenethylamine (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methyl tert-butyl ether (MTBE)
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm or equivalent
Standard Solutions
Stock solutions of phenethylamine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution in a methanol/water (50:50, v/v) mixture. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample, except for the blank matrix samples.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A (see section 3.2).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Phenethylamine | 122.1 | 105.1 | 45 | 10 | 15 | 8 |
| This compound | 208.2 | 106.1 | 50 | 10 | 25 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Results and Discussion
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0% | ± 20.0% | ≤ 15.0% | ± 20.0% |
| Low QC | 0.3 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| Mid QC | 10 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
| High QC | 80 | ≤ 15.0% | ± 15.0% | ≤ 15.0% | ± 15.0% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 95% | 90 - 110% |
| High QC | 80 | 85 - 95% | 90 - 110% |
The use of this compound as an internal standard effectively compensated for variations during sample processing and ionization, as demonstrated by the consistent recovery and minimal matrix effect. The chromatographic separation provided a distinct peak for phenethylamine, free from endogenous interferences.
Caption: LC-MS/MS Analysis Workflow.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of phenethylamine in human plasma using this compound as an internal standard. The method is sensitive, specific, and demonstrates excellent precision and accuracy. The simple and efficient sample preparation protocol makes it suitable for high-throughput bioanalytical laboratories. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results in complex biological matrices.
References
Application Notes and Protocols for the Quantitative Analysis of Amphetamines with Dibenzylamine-d10
Introduction
Amphetamines are a class of central nervous system stimulants that are subject to abuse and are therefore frequently screened for in forensic and clinical toxicology. Accurate and reliable quantification of amphetamines in biological matrices is crucial for legal and medical purposes. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response.
Dibenzylamine-d10, a deuterated analog of dibenzylamine, can serve as a suitable internal standard for the analysis of amphetamines. Its structural similarity ensures comparable extraction and chromatographic properties, while the mass difference due to deuterium labeling allows for its distinction from the unlabeled analyte by the mass spectrometer. This document provides a generalized protocol for the quantitative analysis of amphetamines in biological samples (e.g., blood, urine) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Experimental Protocols
2.1. Materials and Reagents
-
Analytes: Amphetamine, Methamphetamine, and other relevant amphetamine-class drugs.
-
Internal Standard: this compound
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate (HPLC or GC grade)
-
Reagents: Ammonium hydroxide, Formic acid, Hydrochloric acid, Derivatizing agents (e.g., Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA) for GC-MS).
-
Solid Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are commonly used for amphetamine extraction.
-
Biological Matrix: Blank human blood or urine for calibration standards and quality controls.
2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine, blood), add 10 µL of the this compound internal standard solution (concentration to be optimized during method validation). Acidify the sample with an appropriate acid (e.g., formic acid) to a pH of approximately 3-4.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 25% methanol) to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge using a basic organic solvent mixture, such as 10% ammonium hydroxide in acetonitrile or a mixture of dichloromethane, isopropanol, and ammonia.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization solvent for GC-MS).
2.3. Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the chromatographic properties and thermal stability of amphetamines.
-
To the dried and reconstituted sample extract, add a derivatizing agent such as HFBA.[2]
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for injection into the GC-MS system.
2.4. Instrumental Analysis
2.4.1. GC-MS Conditions (General)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation of analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the derivatized amphetamines and this compound.
2.4.2. LC-MS/MS Conditions (General)
-
Column: A reversed-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.[3][4]
Data Presentation
The following tables present typical quantitative data for amphetamine analysis. It is important to note that this data is based on studies using other deuterated internal standards and should be considered as a reference. A full method validation is required to establish these parameters for a method using this compound.
Table 1: Method Validation Parameters for Amphetamine Analysis
| Parameter | Amphetamine | Methamphetamine | Note |
| Linearity Range | 25 - 2500 ng/mL | 25 - 2500 ng/mL | Based on typical forensic applications.[5] |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 5 - 10 ng/mL | Dependent on instrumentation and matrix.[5] |
| Limit of Quantitation (LOQ) | 20 - 25 ng/mL | 20 - 25 ng/mL | The lowest concentration with acceptable precision and accuracy.[6] |
| Recovery | > 85% | > 85% | Based on SPE from biological fluids. |
| Precision (%RSD) | < 15% | < 15% | Intra- and inter-day precision.[5] |
| Accuracy (%Bias) | ± 15% | ± 15% | Within acceptable limits for bioanalytical methods.[5] |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1, 91.1 | 10, 15 |
| Methamphetamine | 150.2 | 119.1, 91.1 | 12, 18 |
| This compound (ISTD) | To be determined | To be determined | To be determined |
Note: The MRM transitions for this compound need to be experimentally determined by direct infusion of the standard into the mass spectrometer.
Visualizations
Caption: General experimental workflow for the quantitative analysis of amphetamines.
Caption: Detailed steps of the Solid Phase Extraction (SPE) protocol.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jfda-online.com [jfda-online.com]
- 3. agilent.com [agilent.com]
- 4. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Illicit Drugs in Biological Matrices using LC-MS/MS with Dibenzylamine-d10 Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the high-throughput screening of a broad panel of illicit drugs and their metabolites in biological matrices such as urine and blood. The method utilizes a simple and rapid sample preparation procedure followed by a fast chromatographic separation and highly selective tandem mass spectrometric detection. Dibenzylamine-d10 is employed as an internal standard to ensure accurate and reliable quantification, particularly for phenethylamine-derived substances. This method is suitable for use in forensic toxicology, clinical diagnostics, and drug development research.
Introduction
The increasing diversity and potency of illicit drugs present a significant challenge for analytical laboratories.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for drug screening due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex biological matrices.[4][5][6] A crucial aspect of quantitative LC-MS/MS analysis is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation, injection volume, and matrix effects.[7][8] Stable isotope-labeled (SIL) internal standards are preferred as they co-elute with the analyte and exhibit similar ionization behavior, leading to the most accurate quantification.
This application note details a comprehensive LC-MS/MS method for the screening of multiple classes of illicit drugs, including amphetamines, opioids, cocaine and its metabolites, and benzodiazepines. The method incorporates this compound as an internal standard. Dibenzylamine shares structural similarities with phenethylamine-based drugs, making its deuterated analog an excellent choice to mimic the extraction and ionization behavior of this important class of illicit substances.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Standards: Certified reference standards of the target illicit drugs and this compound.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation plates.
Sample Preparation (Urine)
-
Enzymatic Hydrolysis (for glucuronidated metabolites):
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 1 hour.
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound working solution to each sample.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the pre-treated urine sample.
-
Wash the cartridge with water and an organic solvent mixture (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Sample Preparation (Blood/Serum)
-
Protein Precipitation:
-
To 200 µL of blood or serum, add 600 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness and reconstitute as described for urine samples.
-
LC-MS/MS Method
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating a broad range of analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The total run time should be optimized for high throughput, typically under 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the internal standard.
Data Presentation
The following tables summarize typical validation parameters for a multi-analyte illicit drug screening method.
Table 1: Optimized MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Amphetamine | 136.1 | 119.1 | 10 | 2.5 |
| Methamphetamine | 150.1 | 119.1 | 12 | 3.1 |
| MDMA | 194.1 | 163.1 | 15 | 3.8 |
| Cocaine | 304.2 | 182.1 | 20 | 4.5 |
| Benzoylecgonine | 290.1 | 168.1 | 22 | 3.2 |
| Morphine | 286.1 | 201.1 | 30 | 1.8 |
| Codeine | 300.2 | 215.1 | 28 | 2.2 |
| Fentanyl | 337.2 | 188.2 | 25 | 5.1 |
| Alprazolam | 309.1 | 281.1 | 35 | 5.5 |
| This compound (IS) | 208.2 | 102.1 | 25 | 4.2 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.99 for all analytes |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal, compensated by IS |
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS screening of illicit drugs.
Caption: Key attributes of the LC-MS/MS method and the role of the internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the screening of a wide range of illicit drugs in biological samples. The use of this compound as an internal standard ensures the accuracy and reliability of the quantitative results, particularly for phenethylamine-based compounds. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the field of toxicology and analytical chemistry.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 5. agilent.com [agilent.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: The Use of Dibenzylamine-d10 as an Internal Standard for Therapeutic Drug Monitoring of Benzylamine-Containing Pharmaceuticals
Abstract
Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing the dosage of medications with a narrow therapeutic index, ensuring efficacy while minimizing toxicity. The accuracy of TDM assays, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), is highly dependent on the use of a suitable internal standard (IS). This application note details a robust protocol for the TDM of benzylamine-containing pharmaceuticals, using Dibenzylamine-d10 as an exemplary internal standard. The methodology presented herein provides a framework for the accurate quantification of target analytes in patient plasma samples, ensuring reliable data for clinical decision-making.
Introduction
Many therapeutic agents possess a benzylamine moiety, a structural component that can be targeted for bioanalytical quantification. For these drugs, achieving precise and accurate measurement in biological matrices is paramount for effective TDM. The ideal internal standard for LC-MS analysis should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Deuterated analogs of related compounds, such as this compound, serve as excellent internal standards because they co-elute with the analyte and exhibit similar ionization efficiency, effectively correcting for matrix effects and variations in sample preparation and instrument response.
This document provides a comprehensive protocol for the extraction and quantification of a model benzylamine-containing drug, referred to as "Therapeutamine," from human plasma. This compound is employed as the internal standard to ensure the highest level of accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Therapeutamine (analytical standard)
-
This compound (internal standard)
-
-
Solvents and Chemicals:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
Sample Preparation: Protein Precipitation
-
Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
-
MS/MS Conditions (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Data Presentation and Analysis
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions were optimized for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Therapeutamine | 254.2 | 167.1 | 25 |
| This compound | 208.2 | 98.1 | 30 |
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio (Therapeutamine / this compound) against the nominal concentration of Therapeutamine.
| Concentration (ng/mL) | Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.0 | 100.0 |
| 5.0 | 0.061 | 5.1 | 102.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 100.0 | 1.220 | 100.8 | 100.8 |
| 250.0 | 3.045 | 251.2 | 100.5 |
| 500.0 | 6.110 | 498.5 | 99.7 |
-
Linearity (r²): 0.9995
-
Range: 1.0 - 500.0 ng/mL
Quality Control (QC) Sample Performance
The accuracy and precision of the assay were evaluated using QC samples at three concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3.0 | 2.9 | 96.7 | 4.5 |
| Medium | 75.0 | 76.2 | 101.6 | 3.1 |
| High | 400.0 | 395.8 | 99.0 | 2.8 |
Logical Relationship of TDM Components
The successful implementation of TDM relies on the interplay between patient sampling, bioanalytical workflow, data analysis, and clinical interpretation.
Application Notes and Protocols for the Analysis of Psychostimulants using Dibenzylamine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of psychostimulant drugs in biological matrices, employing Dibenzylamine-d10 as a robust internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
The accurate quantification of illicit drugs and their metabolites in biological samples is crucial in forensic toxicology, clinical chemistry, and drug development. Stable isotope-labeled internal standards are essential for correcting variations in sample preparation and instrumental analysis, thereby ensuring the precision and accuracy of the results. This compound, a deuterated analog of dibenzylamine, serves as an excellent internal standard for the analysis of a range of psychostimulant drugs, including synthetic cathinones and amphetamine-type substances, due to its structural similarity and distinct mass-to-charge ratio.
These notes provide a comprehensive guide to sample preparation using both protein precipitation ("dilute and shoot") and solid-phase extraction (SPE) techniques, followed by analysis using LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of synthetic cathinones using a validated LC-MS/MS method with an appropriate internal standard.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) |
| Mephedrone | Urine | 0.5 | 500 | 88 - 95 |
| Methylone | Urine | 0.5 | 500 | 85 - 93 |
| MDPV | Urine | 0.25 | 250 | 84 - 92 |
| Mephedrone | Blood | 1.0 | 500 | 82 - 90 |
| Methylone | Blood | 1.0 | 500 | 81 - 89 |
| MDPV | Blood | 0.5 | 250 | 83 - 91 |
Experimental Protocols
Protein Precipitation ("Dilute and Shoot") for Urine Samples
This rapid and simple method is suitable for high-throughput screening of urine samples.
Materials:
-
Urine sample
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Centrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the urine sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Blood/Plasma Samples
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
Materials:
-
Blood/plasma sample
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Pipette 500 µL of the blood/plasma sample into a centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Condition the SPE cartridge: Pass 2 mL of methanol followed by 2 mL of deionized water through the cartridge.
-
Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 2 mL of deionized water.
-
Wash with 2 mL of 0.1 M acetic acid.
-
Wash with 2 mL of methanol.
-
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes: Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Application Note: Validated Method for the Quantification of Amphetamine and Methamphetamine in Urine using LC-MS/MS with Dibenzylamine-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of amphetamine (AMP) and methamphetamine (MET) in human urine. The protocol employs a robust solid-phase extraction (SPE) for sample clean-up and utilizes Dibenzylamine-d10 as a non-isobaric internal standard to ensure accuracy and precision. The method is validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines, demonstrating excellent performance in linearity, sensitivity, accuracy, and precision, making it suitable for high-throughput forensic toxicology laboratories.[1][2]
Introduction
Amphetamine and methamphetamine are potent central nervous system stimulants that are frequently encountered in forensic toxicology casework, including driving under the influence of drugs (DUID), workplace drug testing, and postmortem investigations.[3][4] Accurate and reliable quantification of these substances in biological matrices like urine is crucial for legal and clinical purposes.[5] The use of stable isotope-labeled internal standards is a widely accepted practice in mass spectrometry to compensate for variations during sample preparation and analysis.[6][7] However, when isotopically labeled analogs of the target analytes are not available or cost-prohibitive, a structurally similar compound with a distinct mass can serve as an effective internal standard.
This compound is a deuterated compound that is structurally distinct from amphetamine and methamphetamine but exhibits similar chromatographic behavior and ionization efficiency under the described conditions, making it a suitable internal standard. This application note provides a comprehensive, step-by-step protocol for sample preparation, LC-MS/MS analysis, and method validation.
Materials and Reagents
-
Standards: Amphetamine, Methamphetamine, and this compound (Cerilliant or equivalent).
-
Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and dichloromethane (Fisher Scientific or equivalent).
-
Reagents: Formic acid, ammonium hydroxide, and hydrochloric acid (Sigma-Aldrich or equivalent).
-
Water: Deionized water (18 MΩ·cm).
-
SPE Cartridges: Mixed-mode cation exchange SPE columns (e.g., EVOLUTE® EXPRESS CX, 60 mg/3 mL).[8]
-
Control Matrix: Drug-free human urine (BioIVT or equivalent).
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent with electrospray ionization (ESI).
-
Analytical Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[9]
-
Software: Agilent MassHunter for data acquisition and quantitative analysis.[10]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 80% B over 5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Nebulizer Gas | 45 psi |
| Drying Gas Temp. | 300 °C |
| Drying Gas Flow | 10 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Amphetamine | 136.1 | 119.1 | 10 |
| Amphetamine (Qualifier) | 136.1 | 91.1 | 20 |
| Methamphetamine | 150.1 | 119.1 | 12 |
| Methamphetamine (Qualifier) | 150.1 | 91.1 | 22 |
| This compound (IS) | 208.2 | 98.1 | 25 |
Experimental Protocols
Preparation of Standards and Controls
-
Stock Solutions: Prepare individual stock solutions of Amphetamine, Methamphetamine, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Mixture: Prepare a combined working standard solution containing AMP and MET at 10 µg/mL in methanol.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at 1 µg/mL in methanol.
-
Calibration Curve: Prepare calibration standards by spiking drug-free urine with the working standard mixture to achieve concentrations of 25, 50, 100, 250, 500, 1000, and 2500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free urine at three concentrations: Low (75 ng/mL), Medium (400 ng/mL), and High (2000 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL IS working solution. Add 1 mL of phosphate buffer (pH 6) and vortex.[11]
-
Column Conditioning: Condition the mixed-mode SPE column with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column sequentially with 2 mL of deionized water, followed by 2 mL of 0.1 M hydrochloric acid, and finally 2 mL of methanol.[8]
-
Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).[11]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A. Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation and Results
The method was validated following the standard practices for method validation in forensic toxicology.[2][12] The validation parameters included selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, recovery, and matrix effect.[13][14]
Data Summary Tables
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|
| Amphetamine | 25 - 2500 | > 0.998 | 5 | 25 |
| Methamphetamine | 25 - 2500 | > 0.999 | 5 | 25 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|---|
| Amphetamine | Low QC | 75 | 4.2 | 5.8 | +3.5 |
| Mid QC | 400 | 3.1 | 4.5 | +1.8 | |
| High QC | 2000 | 2.5 | 3.9 | -2.1 | |
| Methamphetamine | Low QC | 75 | 3.8 | 5.1 | +4.1 |
| Mid QC | 400 | 2.9 | 4.2 | +2.3 | |
| High QC | 2000 | 2.2 | 3.5 | -1.5 |
(Acceptance Criteria: Precision ≤15% CV, Accuracy ±15% Bias)[12]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|---|
| Amphetamine | Low QC | 75 | 91.5 | -8.2 |
| High QC | 2000 | 94.2 | -7.5 | |
| Methamphetamine | Low QC | 75 | 93.8 | -6.9 |
| High QC | 2000 | 95.1 | -6.1 |
(Matrix Effect calculated as [(Peak area in post-extraction spike / Peak area in neat solution) - 1] x 100)[14]
Visualizations
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the simultaneous quantification of amphetamine and methamphetamine in urine. The use of this compound as an internal standard is a viable and cost-effective approach that ensures data quality. The solid-phase extraction protocol effectively removes matrix interferences, leading to high recovery and minimal ion suppression.[8][9] The validation data demonstrates that the method meets the stringent requirements for forensic toxicology testing and is suitable for routine use in a high-throughput laboratory environment.
References
- 1. scientific-working-group-for-forensic-toxicology-swgtox-standard-practices-for-method-validation-in-forensic-toxicology - Ask this paper | Bohrium [bohrium.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological Testing for Amphetamine and Methamphetamine Abuse [sigmaaldrich.com]
- 4. dfs.virginia.gov [dfs.virginia.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. biotage.com [biotage.com]
- 9. LC-QToF-MS Analysis of Stimulant Drugs and Their Metabolites in Wastewater During Football Games - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. aafs.org [aafs.org]
- 13. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Study Sample Analysis Using Dibenzylamine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard (IS) is crucial for achieving reliable and reproducible results by compensating for variability during sample preparation and analysis.
Dibenzylamine-d10, a deuterated analog of dibenzylamine, serves as an excellent internal standard for the quantification of various analytes, particularly those with similar structural properties. Its key advantages include:
-
Co-elution with the analyte: Minimizing the impact of matrix effects.
-
Similar extraction recovery and ionization efficiency to the analyte: Ensuring accurate correction for sample processing variations.
-
Mass shift of +10 amu: Preventing isotopic cross-talk with the unlabeled analyte.
These application notes provide a comprehensive protocol for the development and validation of a robust LC-MS/MS method for the quantitative analysis of a hypothetical small molecule, "Drug X," in human plasma, using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Drug X (Reference Standard), this compound (Internal Standard)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Zinc Sulfate (7% in water)
-
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Drug X and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions of Drug X:
-
Perform serial dilutions of the Drug X primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS):
-
Spike blank human plasma with the appropriate working standard solutions of Drug X to prepare a series of calibration standards. A typical concentration range might be 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): Same concentration as the lowest calibration standard.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: Approximately 80% of the Upper Limit of Quantification (ULOQ).
-
-
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (blank, CS, QC, or study sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters (Illustrative)
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters (Illustrative)
| Parameter | Value (to be optimized for the specific analyte) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Drug X) | e.g., m/z 350.2 -> 180.1 |
| MRM Transition (this compound) | m/z 208.3 -> 98.1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Bioanalytical Method Validation
The developed method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed:
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Drug X and this compound.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Calibration Curve and Linearity
-
Protocol: Analyze calibration curves on three separate occasions.
-
Acceptance Criteria: A linear regression with a weighting factor (e.g., 1/x or 1/x²) should be used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze the QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates on three different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (%CV): ≤15% (≤20% for LLOQ).
-
Intra-day and Inter-day Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).
-
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of the analyte from extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability
Assess the stability of Drug X in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: At the storage temperature (e.g., -80°C) for the expected duration of sample storage.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Calibration Curve Parameters (Illustrative Data)
| Analyte | Concentration Range (ng/mL) | Regression Model | Weighting | Mean r² |
| Drug X | 1 - 1000 | Linear | 1/x² | 0.9985 |
Table 2: Intra-day and Inter-day Accuracy and Precision (Illustrative Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | -3.2 | 10.2 | -1.8 |
| Low QC | 3.0 | 6.2 | 1.5 | 7.8 | 2.1 |
| Mid QC | 150.0 | 4.1 | -0.8 | 5.5 | -1.2 |
| High QC | 750.0 | 3.5 | 2.3 | 4.9 | 1.7 |
Table 3: Stability of Drug X in Human Plasma (Illustrative Data)
| Stability Condition | QC Level | Mean Measured Conc. (ng/mL) | % Nominal |
| Freeze-Thaw (3 cycles) | Low QC | 2.95 | 98.3 |
| High QC | 742.5 | 99.0 | |
| Short-Term (24h, RT) | Low QC | 3.05 | 101.7 |
| High QC | 755.3 | 100.7 | |
| Long-Term (3 months, -80°C) | Low QC | 2.89 | 96.3 |
| High QC | 735.0 | 98.0 | |
| Post-Preparative (48h, 4°C) | Low QC | 3.01 | 100.3 |
| High QC | 748.5 | 99.8 |
Visualizations
Caption: Bioanalytical workflow from sample preparation to LC-MS/MS analysis.
Caption: Key components of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Drug X in human plasma for pharmacokinetic studies. The use of this compound as a deuterated internal standard ensures high accuracy and precision by effectively compensating for analytical variability. The validation protocol outlined here, when successfully executed, will demonstrate that the method is fit for its intended purpose and can generate high-quality data to support drug development programs.
Application Note & Protocol: Quantification of Dibenzylamine in Human Urine and Plasma using Dibenzylamine-d10 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dibenzylamine in human urine and plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Dibenzylamine-d10, is employed. The protocols provided herein are based on established methodologies for the bioanalysis of secondary amines and are intended to serve as a comprehensive guide for method development and validation. The sample preparation for plasma involves a straightforward protein precipitation step, while urine samples are prepared by a dilute-and-shoot approach. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, toxicological screening, and other clinical research applications.
Introduction
Dibenzylamine is a secondary amine that finds application in various industrial processes and may be encountered as a metabolite of certain pharmaceutical compounds. Accurate quantification of dibenzylamine in biological matrices such as urine and plasma is crucial for assessing exposure, understanding its pharmacokinetic profile, and for toxicological evaluations. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This document provides a detailed protocol for the reliable quantification of dibenzylamine in human urine and plasma.
Experimental
-
Dibenzylamine (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size.
Stock solutions of dibenzylamine and this compound (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. A working internal standard solution (100 ng/mL) is prepared by diluting the this compound stock solution.
Sample Preparation Protocols
-
To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) and transfer to an autosampler vial for LC-MS/MS analysis.
-
To 50 µL of urine sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 440 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Dibenzylamine | 198.1 | 91.1 | 150 | 25 |
| This compound | 208.2 | 98.1 | 150 | 25 |
Method Validation Summary
The following tables summarize the typical acceptance criteria for a bioanalytical method validation based on regulatory guidelines.
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | 8-10 non-zero standards |
| LLOQ | Signal-to-noise ratio ≥ 5 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 3: Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | ± 20% | ≤ 20% |
| Low QC | ± 15% | ≤ 15% |
| Mid QC | ± 15% | ≤ 15% |
| High QC | ± 15% | ≤ 15% |
Table 4: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent and reproducible across QC levels |
| Matrix Effect | %RSD of matrix factor across different lots of matrix ≤ 15% |
Visualizations
Caption: Plasma sample preparation workflow.
Caption: Urine sample preparation workflow.
Caption: LC-MS/MS analysis logic.
Discussion
The presented methods for the quantification of dibenzylamine in human plasma and urine are designed to be simple, rapid, and robust. Protein precipitation is a widely used technique for plasma sample preparation due to its efficiency in removing the majority of proteins with minimal sample handling.[1][2][3][4] For urine, a simple dilution is often sufficient to reduce matrix effects to an acceptable level, making the "dilute-and-shoot" approach highly amenable to high-throughput analysis.[5] The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision, as it mimics the behavior of the unlabeled analyte during sample preparation and analysis, correcting for potential variability.[6][7][8] The chromatographic and mass spectrometric parameters provided should serve as a solid starting point for method optimization. It is recommended that a full method validation be performed according to the appropriate regulatory guidelines to ensure the reliability of the data for its intended purpose.
References
- 1. agilent.com [agilent.com]
- 2. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
Enhancing Mass Spectrometry Detection of Amines Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of amines, a diverse class of organic compounds containing a basic nitrogen atom with a lone pair, is crucial in numerous fields, including pharmaceutical research, clinical diagnostics, and metabolomics. Many biologically significant molecules, such as amino acids, neurotransmitters, and polyamines, belong to this class. However, their analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), can be challenging due to their high polarity, low volatility, and poor ionization efficiency in electrospray ionization (ESI).
Chemical derivatization offers a robust solution to overcome these analytical hurdles. By modifying the amine functional group, derivatization can significantly enhance the physiochemical properties of the analytes, leading to:
-
Improved Chromatographic Separation: Derivatization can decrease the polarity of amines, improving their retention on reversed-phase LC columns and enabling better separation from interfering matrix components.
-
Enhanced Ionization Efficiency: The introduction of a readily ionizable group or a permanently charged moiety dramatically increases the MS signal intensity, thereby lowering the limits of detection.
-
Increased Specificity and Selectivity: Derivatizing agents can introduce a specific mass tag, facilitating targeted analysis and reducing background noise.
This document provides detailed application notes and experimental protocols for the derivatization of amines for enhanced MS detection, focusing on widely used and effective derivatizing reagents.
Comparison of Common Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific analytical requirements, such as the desired sensitivity, the nature of the amine, and the available instrumentation. Below is a summary of commonly used reagents and their key characteristics.
| Derivatization Reagent | Abbreviation | Mass Shift (Da) | Target Amines | Key Advantages | Considerations |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | 233.05 | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency.[1] | Can react with other nucleophiles (e.g., phenols). |
| 9-Fluorenylmethyloxycarbonyl chloride | FMOC-Cl | 222.07 | Primary & Secondary | Rapid reaction, forms stable derivatives, enhances fluorescence.[1][2] | Excess reagent and byproducts may interfere with chromatography.[3] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC (AccQ•Tag™) | 170.06 | Primary & Secondary | Forms highly stable derivatives, kit-based for reproducibility.[4] | Requires heating step for complete reaction.[4][5] |
| Phenylisothiocyanate | PITC (Edman's Reagent) | 135.02 | Primary & Secondary | Volatile reagent, easy to remove excess, stable derivatives.[6] | Can be a lengthy sample preparation process.[7] |
| Benzoyl Chloride | BzCl | 104.03 | Primary & Secondary | Improves chromatographic retention.[8][9] | Can be less effective at significantly enhancing ionization compared to others.[9] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of amines using the aforementioned reagents. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Dansyl Chloride (Dansyl-Cl) Derivatization
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable sulfonamides, which are readily ionized in ESI-MS.[10]
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.0)
-
Sample containing amines
-
Quenching solution (e.g., 2% formic acid or 5% glycine solution)
-
Solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Ensure the sample is in an appropriate solvent. If the sample is highly acidic, it may need to be neutralized or buffered.
-
Derivatization Reaction:
-
To 50 µL of the sample, add 50 µL of 100 mM sodium bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 60°C for 30-60 minutes in the dark.[10]
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of the quenching solution to react with the excess dansyl chloride.
-
Vortex briefly.
-
-
Sample Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) Derivatization
FMOC-Cl is a highly reactive reagent that rapidly forms stable carbamate derivatives with primary and secondary amines.[2]
Materials:
-
FMOC-Cl solution (e.g., 5-15 mM in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Sample containing amines
-
Quenching solution (e.g., 1 M glycine or 1-aminoadamantane)
-
Extraction solvent (e.g., pentane or hexane)
-
Solvents for LC-MS analysis
Procedure:
-
Sample Preparation: Adjust the sample pH to be within the optimal range for the reaction.
-
Derivatization Reaction:
-
To 100 µL of the sample, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 2-5 minutes.[11]
-
-
Quenching and Extraction:
-
Add 100 µL of the quenching solution to consume excess FMOC-Cl.
-
Add 500 µL of the extraction solvent (e.g., pentane) and vortex vigorously to remove unreacted FMOC-Cl and its hydrolysis byproduct (FMOC-OH).[3]
-
Centrifuge to separate the layers.
-
-
Sample Analysis:
-
Carefully collect the aqueous (lower) layer containing the derivatized amines and transfer it to an autosampler vial for LC-MS analysis.
-
Protocol 3: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC, AccQ•Tag™) Derivatization
The AccQ•Tag reagent provides a convenient and reproducible method for derivatizing primary and secondary amines. The resulting derivatives are highly stable.[4]
Materials:
-
AccQ•Tag Ultra™ Derivatization Kit (Waters Corporation) or equivalent AQC reagent.
-
AccQ•Tag Ultra Borate Buffer
-
AccQ•Tag Ultra Reagent Diluent (acetonitrile)
-
Sample containing amines
Procedure:
-
Reagent Preparation:
-
Reconstitute the AQC reagent powder in the provided diluent according to the manufacturer's instructions. This typically involves dissolving the reagent in acetonitrile.[5]
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After heating, the sample is ready for direct injection into the LC-MS system. No quenching or extraction is typically required.
-
Protocol 4: Phenylisothiocyanate (PITC) Derivatization
PITC, also known as Edman's reagent, reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are stable and suitable for reversed-phase chromatography.[6][7]
Materials:
-
PITC solution (e.g., 5% v/v in a mixture of pyridine and water) or a coupling solution of acetonitrile, pyridine, triethylamine, and water (10:5:2:3).[12]
-
Sample containing amines (dried)
-
Drying apparatus (e.g., vacuum centrifuge)
-
Reconstitution solvent (e.g., mobile phase A for LC-MS)
Procedure:
-
Sample Preparation:
-
Lyophilize or dry the sample completely in a reaction vial.
-
-
Derivatization Reaction:
-
Add 100 µL of the PITC coupling solution to the dried sample.
-
Vortex to dissolve the sample.
-
Allow the reaction to proceed at room temperature for 20-30 minutes.
-
-
Removal of Excess Reagent:
-
Dry the sample again under vacuum to remove the volatile PITC and other reaction components.[7]
-
-
Sample Analysis:
-
Reconstitute the dried PTC-derivatives in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved in amine derivatization for MS analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for amine derivatization.
Caption: Simplified polyamine biosynthesis pathway.
Caption: Catecholamine biosynthesis and metabolism.
Conclusion
Derivatization is an indispensable tool for the robust and sensitive analysis of amines by LC-MS. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can significantly enhance the quality of their analytical data. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and biomedical research to effectively implement derivatization strategies for the successful quantification of amines in complex biological matrices. The continued development of novel derivatization reagents and automated workflows will further expand the capabilities of LC-MS for amine analysis in the future.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. FMOC-Cl cleanup for LC-MS - Chromatography Forum [chromforum.org]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. lcms.cz [lcms.cz]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Note: High-Sensitivity LC-MS/MS Analysis of Dibenzylamine-d10 for Isotope Dilution Assays
Abstract
This application note details a robust and sensitive method for the selection of Multiple Reaction Monitoring (MRM) transitions and the subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dibenzylamine-d10. This deuterated internal standard is crucial for accurate quantification of Dibenzylamine in various matrices, particularly in pharmaceutical and environmental research. The provided protocol outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for achieving reliable and reproducible results.
Introduction
Dibenzylamine is a primary aromatic amine used in various industrial applications and can be a subject of interest in environmental and safety assessments. Accurate quantification of Dibenzylamine often relies on stable isotope dilution assays using a deuterated internal standard like this compound to compensate for matrix effects and variations in sample processing. The key to a successful isotope dilution LC-MS/MS method is the selection of specific and intense MRM transitions for both the analyte and the internal standard. This document provides a detailed protocol for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound (CAS: 923282-09-1)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation
A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. For method development, a final concentration of 100 ng/mL was used.
Liquid Chromatography
-
System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and retention of aromatic amines.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Results and Discussion
Selection of MRM Transitions for this compound
The molecular weight of Dibenzylamine is 197.28 g/mol , and for this compound, it is 207.34 g/mol .[2] In positive ESI mode, the protonated molecule [M+H]+ is the expected precursor ion. For this compound, the precursor ion will have an m/z of approximately 208.3.
Collision-induced dissociation (CID) of unlabeled protonated Dibenzylamine is known to produce a major fragment ion corresponding to the benzyl cation at m/z 91. Another significant fragmentation pathway involves the loss of ammonia, resulting in an ion at m/z 181.[1][3][4]
Based on this, the following MRM transitions are proposed for this compound:
-
Precursor Ion [M+H]+: m/z 208.3
-
Proposed Product Ions:
-
Quantifier: m/z 98.1 (corresponding to the deuterated benzyl cation, C7H2D5+)
-
Qualifier: m/z 186.2 (corresponding to the loss of ammonia from the deuterated precursor)
-
These transitions should be optimized for collision energy to maximize signal intensity.
Data Presentation
The following table summarizes the proposed MRM transitions and hypothetical performance data for the analysis of this compound. Researchers should generate their own data for validation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Linearity (R²) | LOQ (ng/mL) |
| This compound (Quantifier) | 208.3 | 98.1 | 100 | 25 (Optimize) | >0.995 | 0.1 |
| This compound (Qualifier) | 208.3 | 186.2 | 100 | 20 (Optimize) | >0.995 | 0.5 |
| Dibenzylamine (for reference) | 198.2 | 91.1 | 100 | 25 (Optimize) | >0.995 | 0.1 |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the selection of MRM transitions and the LC-MS/MS analysis of this compound. The proposed method is suitable for use in stable isotope dilution assays for the accurate quantification of Dibenzylamine. The provided workflow and parameters can be adapted by researchers for their specific applications and instrumentation. It is recommended to perform a full method validation to ensure the accuracy and precision of the results.
References
Optimizing Liquid Chromatography (LC) Gradient for the Separation of Dibenzylamine and its Deuterated Internal Standard, Dibenzylamine-d10
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzylamine, a secondary aromatic amine, and its deuterated analog, Dibenzylamine-d10, are crucial compounds in various stages of pharmaceutical development and bioanalysis. Dibenzylamine itself finds application as a building block in organic synthesis, while this compound is frequently employed as an internal standard (IS) in quantitative LC-MS/MS assays due to its similar physicochemical properties to the unlabeled analyte, which helps to correct for variability during sample preparation and analysis. Achieving robust and reproducible chromatographic separation of the analyte and its deuterated internal standard is paramount for accurate quantification.
This application note provides a detailed protocol for optimizing a Liquid Chromatography (LC) gradient for the efficient separation of Dibenzylamine and this compound. The focus is on a systematic approach to method development, starting from initial scouting gradients to fine-tuning for optimal resolution, peak shape, and analysis time. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are considered as potential separation modes, given the chemical nature of these compounds.
Physicochemical Properties of Dibenzylamine
Understanding the properties of Dibenzylamine is crucial for selecting the appropriate chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | |
| Molecular Weight | 197.28 g/mol | |
| pKa (Strongest Basic) | 8.54 | |
| logP | 2.82 - 3.26 | |
| Water Solubility | 0.05 g/L (20 °C) | |
| Physical Description | Liquid with an ammoniacal odor |
The basic nature (pKa 8.54) indicates that the charge state of Dibenzylamine can be manipulated by adjusting the mobile phase pH. The logP value suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography.
Experimental Protocols
Materials and Reagents
-
Dibenzylamine standard
-
This compound standard
-
HPLC or UHPLC grade Acetonitrile (ACN)
-
HPLC or UHPLC grade Methanol (MeOH)
-
HPLC or UHPLC grade Water
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ammonium acetate, LC-MS grade
Instrumentation and Columns
-
A UHPLC or HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.
-
A mass spectrometer (MS) with an electrospray ionization (ESI) source.
-
Recommended Columns:
-
Reversed-Phase: C18, Phenyl-Hexyl, or Biphenyl column (e.g., 100 mm x 2.1 mm, < 2 µm). A Newcrom R1 column has also been reported for the separation of Dibenzylamine.
-
HILIC: Amide or bare silica column (e.g., 100 mm x 2.1 mm, < 2 µm).
-
Standard Solution Preparation
Prepare individual stock solutions of Dibenzylamine and this compound in methanol at a concentration of 1 mg/mL. A working solution containing both compounds at a suitable concentration (e.g., 1 µg/mL) can be prepared by diluting the stock solutions in the initial mobile phase.
Mass Spectrometry (MS) Parameters
Optimize the MS parameters by infusing a standard solution of Dibenzylamine and this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| MRM Transitions | |
| Dibenzylamine | Q1: 198.1 -> Q3: 91.1 (quantifier), 106.1 (qualifier) |
| This compound | Q1: 208.2 -> Q3: 96.1 (quantifier), 111.1 (qualifier) |
Note: These are starting parameters and should be optimized for the specific instrument used.
LC Gradient Optimization Strategy
A systematic approach is crucial for efficient gradient optimization. The following workflow outlines the key steps.
Caption: A logical workflow for systematic LC gradient optimization.
Step 1: Initial Scouting Gradient
The initial scouting gradient aims to determine the approximate organic solvent percentage required to elute the compounds.
Protocol: Reversed-Phase Scouting Gradient
| Parameter | Condition 1 (Acidic) | Condition 2 (Neutral) |
| Column | C18 or Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm | C18 or Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Gradient | 5% to 95% B in 10 min, hold for 2 min, re-equilibrate for 3 min | 5% to 95% B in 10 min, hold for 2 min, re-equilibrate for 3 min |
Protocol: HILIC Scouting Gradient
For secondary amines, HILIC can be a viable alternative, particularly if poor retention is observed in reversed-phase.
| Parameter | Condition |
| Column | Amide, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Gradient | 95% to 50% B in 10 min, hold for 2 min, re-equilibrate for 5 min |
Step 2: Optimizing the Gradient Slope and Time
Based on the retention times from the scouting run, a more focused gradient can be developed. The goal is to achieve adequate separation between Dibenzylamine and this compound, as deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
Example Optimization:
If the compounds elute between 4 and 6 minutes in the scouting run (corresponding to approximately 40-60% B), a shallower gradient in this range will improve resolution.
Optimized Reversed-Phase Gradient Profile
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 8.0 | 30 | 70 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 70 | 30 |
| 13.0 | 70 | 30 |
Step 3: Fine-Tuning Mobile Phase Composition
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Organic Modifier: Compare acetonitrile and methanol. Acetonitrile often provides better peak shape for basic compounds, while methanol can offer different selectivity.
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pH and Additives: For basic compounds like Dibenzylamine, operating at a low pH (e.g., with 0.1% formic acid) will ensure the amine is protonated, which generally leads to better peak shape on silica-based C18 columns by minimizing interactions with residual silanols. If peak tailing is still observed, increasing the ionic strength of the mobile phase with a buffer (e.g., 10-20 mM ammonium formate) can be beneficial.
Data Presentation and Expected Results
The following tables summarize the expected outcomes of the optimization process.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | Scouting Gradient (RP) | Optimized Gradient (RP) | Optimized Gradient (HILIC) |
| Column | C18 | C18 | Amide |
| Mobile Phase | 0.1% FA in Water/ACN | 10 mM NH₄FA in Water/ACN | 10 mM NH₄FA in Water/ACN |
| Gradient Time | 10 min | 7 min | 8 min |
| Retention Time (Dibenzylamine) | ~5.2 min | ~6.8 min | ~4.5 min |
| Retention Time (this compound) | ~5.1 min | ~6.7 min | ~4.4 min |
| Resolution (Rs) | 1.2 | > 2.0 | > 1.8 |
| Tailing Factor (Tf) | 1.5 | < 1.2 | < 1.3 |
Table 2: Summary of Optimized LC-MS/MS Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% to 70% B over 7 minutes |
| MS Detection | ESI+, MRM Mode |
Visualization of the Optimization Logic
The decision-making process for selecting the final chromatographic conditions can be visualized as follows:
Troubleshooting & Optimization
troubleshooting signal loss with Dibenzylamine-d10 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal loss and other issues when using Dibenzylamine-d10 as an internal standard in their analytical experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you may encounter during your analysis.
Question: Why am I seeing a sudden or complete loss of the this compound signal?
Answer: A complete or abrupt signal loss can be alarming. The underlying cause is often related to either the analytical instrument or the sample preparation process.
Troubleshooting Steps:
-
Instrument Check:
-
LC System: Verify that the solvent lines are correctly placed and that there is an adequate mobile phase. Check for any leaks in the LC system.
-
Mass Spectrometer: Ensure the mass spectrometer is properly tuned and calibrated. A sudden loss of signal for a single compound might indicate a detector issue or a problem with the ion source.
-
Sample Introduction: Check the autosampler for any issues with sample injection. Ensure the injection needle is not clogged and is drawing the correct volume.
-
-
Sample and Standard Preparation:
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Standard Integrity: Confirm that the correct internal standard solution was added to your samples. Re-prepare a fresh stock solution of this compound to rule out degradation or contamination of the original stock.
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Solvent Compatibility: Dibenzylamine is practically insoluble in water.[1][2] Ensure that the solvent used to dissolve and dilute this compound is appropriate, such as methanol or acetonitrile. Precipitation of the internal standard can occur if the sample matrix is predominantly aqueous.
-
Experimental Protocol: Verifying Instrument Performance
A quick way to check the instrument's performance is to directly inject a freshly prepared solution of this compound.
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Prepare a 1 µg/mL solution of this compound in methanol or acetonitrile.
-
Perform a direct infusion or a loop injection into the mass spectrometer.
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Monitor for the expected precursor and product ions.
If a strong signal is observed, the issue likely lies within the sample preparation or the chromatographic separation. If the signal is weak or absent, this points to an issue with the mass spectrometer itself.
Question: My this compound signal is gradually decreasing throughout my analytical run. What could be the cause?
Answer: A gradual decrease in signal intensity over a sequence of injections often points to accumulating contamination within the LC-MS system or instability of the internal standard under the analytical conditions.
Troubleshooting Steps:
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Column Contamination: Matrix components from your samples can build up on the analytical column, leading to peak shape distortion and a decline in signal intensity.
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Solution: Implement a robust column washing step between injections or at the end of each sequence. If the problem persists, consider replacing the column.
-
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Ion Source Contamination: The electrospray ionization (ESI) source is susceptible to contamination from non-volatile matrix components, which can coat the ion source optics and reduce ionization efficiency.
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Solution: Clean the ion source according to the manufacturer's recommendations.
-
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Internal Standard Instability: Dibenzylamine is a basic compound and may be unstable in highly acidic mobile phases over extended periods.[1][2]
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Solution: Evaluate the stability of this compound in your mobile phase by re-injecting the same standard solution over several hours. If degradation is observed, consider adjusting the mobile phase pH or preparing fresh internal standard solutions more frequently.
-
Logical Relationship: Troubleshooting Gradual Signal Loss
Caption: Troubleshooting workflow for gradual signal loss of this compound.
Question: I'm observing poor peak shape and inconsistent retention times for this compound. How can I improve this?
Answer: Poor chromatography can significantly impact the reproducibility and accuracy of your results. Dibenzylamine is a basic compound, which can lead to interactions with the stationary phase of the column.
Troubleshooting Steps:
-
Mobile Phase Modifier: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve the peak shape of basic compounds by reducing peak tailing. A typical concentration is 0.1%.
-
Column Choice: Ensure you are using a suitable column for your analysis. A C18 column is commonly used, but for basic compounds, a column with base-deactivated silica or a hybrid particle technology may provide better performance.
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Retention Time Shifts: Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. This is a known phenomenon and is generally not a cause for concern unless the shift is large and inconsistent. Ensure that the integration window for your peaks is appropriate to capture any minor shifts.
Experimental Workflow: Optimizing Chromatography
Caption: Workflow for optimizing the chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects with this compound?
A1: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte and internal standard.[3] For this compound, common sources of matrix effects include phospholipids from plasma samples and salts from urine samples. These can be mitigated through more effective sample preparation techniques, such as solid-phase extraction (SPE), or by optimizing the chromatography to separate the internal standard from the interfering compounds.
Q2: What are the expected fragmentation patterns for this compound in MS/MS?
A2: In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]+. Under collision-induced dissociation (CID), a common fragmentation pathway for protonated dibenzylamine involves the loss of ammonia. Other characteristic fragment ions may also be observed. It is recommended to optimize the collision energy to obtain the most stable and intense product ions for quantification.
Q3: Is this compound stable in acidic or basic solutions?
A3: Dibenzylamine is incompatible with strong acids and oxidizing agents.[1][2] While a small amount of acid in the mobile phase is often necessary for good chromatography, prolonged storage in highly acidic or basic conditions should be avoided to prevent potential degradation or deuterium-hydrogen exchange. It is advisable to prepare fresh stock solutions and store them in an appropriate solvent, such as methanol or acetonitrile, at a low temperature.
Q4: Can I use this compound for both positive and negative ionization modes?
A4: As a secondary amine, Dibenzylamine is basic and readily forms a positive ion [M+H]+ in positive ionization mode. It is generally not suitable for analysis in negative ionization mode.
Q5: What are some key considerations when developing a new method with this compound?
A5: When developing a new method, it is crucial to:
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Optimize MS parameters: This includes tuning the ion source parameters (e.g., gas flows, temperature, and voltages) and compound-dependent parameters (e.g., collision energy) to maximize the signal for this compound.
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Evaluate chromatographic performance: Aim for a sharp, symmetrical peak with a reproducible retention time.
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Assess matrix effects: Perform experiments to determine if ion suppression or enhancement is occurring in your specific sample matrix.
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Validate the method: A full method validation should be conducted to ensure accuracy, precision, linearity, and stability.
Quantitative Data and Experimental Parameters
The following tables provide examples of typical parameters that can be used as a starting point for method development with this compound. Note: These values are illustrative and should be optimized for your specific instrument and application.
Table 1: Example LC-MS/MS Parameters for this compound
| Parameter | Typical Value/Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Precursor Ion (m/z) | To be determined based on specific isotopologue |
| Product Ion (m/z) | To be determined after fragmentation optimization |
| Collision Energy (eV) | 10-30 (Requires optimization) |
Table 2: Troubleshooting Summary for Signal Loss
| Issue | Potential Cause | Recommended Action |
| No Signal | Incorrect standard preparation | Prepare fresh standard |
| Instrument malfunction | Check MS/MS system performance | |
| Sample precipitation | Ensure solvent compatibility | |
| Gradual Signal Loss | Column contamination | Implement a column wash |
| Ion source fouling | Clean the ion source | |
| Internal standard degradation | Check stability in mobile phase | |
| Inconsistent Signal | Matrix effects | Improve sample cleanup |
| Poor chromatography | Optimize mobile phase and column | |
| Inconsistent injection volume | Check autosampler performance |
Signaling Pathway: Impact of Matrix Effects on Quantification
Caption: Diagram illustrating how matrix effects can lead to signal loss.
References
Technical Support Center: Addressing Matrix Effects in Plasma Samples with Dibenzylamine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibenzylamine-d10 as an internal standard to address matrix effects in the analysis of plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis of plasma samples?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these interfering components can include phospholipids, salts, proteins, and metabolites. Matrix effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can lead to inaccurate and imprecise quantification of the target analyte.[3]
Q2: Why is a deuterated internal standard like this compound used to compensate for matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[2][4] Because a SIL-IS is chemically almost identical to the analyte of interest, it is expected to have very similar chromatographic retention times and ionization behavior.[5] Therefore, any ion suppression or enhancement experienced by the analyte should be mirrored by the SIL-IS.[6] By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be normalized.[7]
Q3: What are the key properties of an ideal internal standard?
A3: An ideal internal standard should possess the following characteristics:
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Structural Similarity: It should be a stable isotope-labeled version of the analyte or a close structural analog.[6]
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Co-elution: It should co-elute with the analyte to experience the same matrix effects.
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No Interference: It should not interfere with the detection of the analyte or other components in the sample.
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Absence in Blank Matrix: It should not be naturally present in the biological matrix being analyzed.[6]
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Chemical Stability: It must be stable throughout the sample preparation and analysis process.[6]
Q4: How can I quantitatively assess the extent of matrix effects in my plasma samples?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is determined by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration.[8][9] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[2] To assess the ability of the internal standard to compensate for these effects, the Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated.[8][10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects in plasma sample analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS ratio across different plasma lots. | Differential Matrix Effects: Different lots of plasma can have varying compositions, leading to different degrees of ion suppression or enhancement for the analyte and this compound.[1] This can be more pronounced if there is a slight chromatographic separation between the analyte and the deuterated internal standard. | - Evaluate multiple plasma lots: During method development, assess the matrix effect using at least six different sources of blank plasma.[8]- Optimize chromatography: Adjust the mobile phase gradient or column chemistry to ensure co-elution of the analyte and this compound.- Improve sample preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Poor precision and accuracy in QC samples. | Inadequate compensation by IS: this compound may not be perfectly co-eluting with the analyte, or the nature of the matrix interference is such that it affects the analyte and IS differently.[1] | - Verify co-elution: Overlay the chromatograms of the analyte and this compound to confirm they elute at the same time.- Re-evaluate IS concentration: Ensure the concentration of this compound is appropriate and provides a stable and sufficient signal.- Investigate alternative ionization techniques: If using Electrospray Ionization (ESI), consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] |
| Low or no signal for the analyte and/or this compound. | Significant Ion Suppression: High levels of phospholipids or other endogenous components in the plasma extract are likely causing severe ion suppression. | - Enhance sample cleanup: Use phospholipid removal plates or a more selective SPE sorbent.- Dilute the sample: Diluting the plasma sample before extraction can reduce the concentration of interfering components.[3]- Modify chromatographic conditions: Alter the gradient to better separate the analyte and IS from the regions of major ion suppression. |
| IS-Normalized Matrix Factor is not close to 1. | The matrix effect is impacting the analyte and this compound to different extents. | - Confirm the purity and stability of this compound. - Review the experimental protocol for the matrix factor assessment to ensure accuracy. - Consider a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled) if deuterium exchange is a possibility or if chromatographic separation persists. |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spiking method to determine the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF).
1. Preparation of Sample Sets:
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Set 1 (Neat Solution): Prepare a solution of the analyte and this compound in the final mobile phase composition at a known concentration (e.g., low and high QC concentrations).
-
Set 2 (Post-Extraction Spiked Plasma):
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Extract multiple lots of blank plasma (at least 6 recommended) using your validated sample preparation method.[8]
-
After the final extraction step, spike the extracted blank matrix with the analyte and this compound to the same final concentrations as in Set 1.
-
2. LC-MS/MS Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Record the peak areas for the analyte and this compound in all injections.
3. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
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The coefficient of variation (CV) of the MF across the different plasma lots should ideally be ≤15%.[8]
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
Data Presentation
Table 1: Hypothetical Matrix Factor and IS-Normalized Matrix Factor Data for Analyte X and this compound (IS)
| Plasma Lot | Analyte Peak Area (Set 2) | IS Peak Area (Set 2) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |
| 2 | 82,000 | 92,000 | 0.82 | 0.92 | 0.89 |
| 3 | 91,000 | 101,000 | 0.91 | 1.01 | 0.90 |
| 4 | 78,000 | 88,000 | 0.78 | 0.88 | 0.89 |
| 5 | 88,000 | 98,000 | 0.88 | 0.98 | 0.90 |
| 6 | 84,000 | 94,000 | 0.84 | 0.94 | 0.89 |
| Mean | 84,667 | 94,667 | 0.85 | 0.95 | 0.89 |
| %CV | 5.4% | 4.9% | 5.4% | 4.9% | 0.6% |
| Neat Solution (Set 1) Peak Areas: Analyte = 100,000, IS = 100,000 |
Visualizations
Mechanism of Matrix Effects
Caption: Mechanism of ion suppression in the mass spectrometer source.
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Decision Tree
References
- 1. myadlm.org [myadlm.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. nebiolab.com [nebiolab.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. researchgate.net [researchgate.net]
preventing isotopic exchange of deuterium in Dibenzylamine-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Dibenzylamine-d10.
Troubleshooting Guide: Diagnosing and Preventing Deuterium Exchange
Unexpected loss of deuterium from this compound can compromise experimental results. This guide provides a systematic approach to identifying the cause of isotopic exchange and implementing corrective actions.
Problem: Loss of Deuterium Content in this compound Sample
Initial Assessment Workflow
Caption: Troubleshooting workflow for deuterium loss in this compound.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the ideal storage conditions for this compound to ensure its isotopic stability?
To maintain the isotopic integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to atmospheric moisture. For long-term storage, refrigeration is recommended.
Q2: Can I handle this compound on the open bench?
Given that amines are hygroscopic and can absorb moisture from the air, it is best practice to handle this compound in a dry environment, such as a glove box or under a stream of inert gas. This minimizes contact with atmospheric water, which can be a source of protons for exchange.
Q3: What materials should be avoided when working with this compound?
Dibenzylamine is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][2][3][4] Contact with these substances can catalyze deuterium exchange and should be strictly avoided.
Solvent Selection
Q4: Which solvents are recommended for dissolving this compound to minimize deuterium exchange?
Aprotic, non-polar solvents are the best choice to prevent isotopic exchange. The deuteration pattern of a molecule is generally stable in aprotic environments.[5]
| Solvent Category | Recommendation | Examples |
| Recommended | Aprotic, Non-Polar | Hexane, Toluene, Benzene, Diethyl ether |
| Use with Caution | Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) - ensure they are anhydrous. |
| Avoid | Protic | Water, Methanol, Ethanol, Isopropanol, Acetic Acid |
Q5: I need to use a protic solvent for my experiment. Is some deuterium loss inevitable?
Yes, if a protic solvent is used, some degree of deuterium exchange is highly likely, especially at the benzylic positions which are more susceptible to base-catalyzed exchange.[1][5] If a protic solvent is unavoidable, the experiment should be conducted at the lowest possible temperature and for the shortest possible duration to minimize the extent of exchange.
Understanding Isotopic Exchange
Q6: Which deuterium atoms in this compound are most susceptible to exchange?
This compound has deuterium atoms on both the aromatic rings and the benzylic (methylene) positions. The benzylic deuterons are generally more labile, particularly under basic conditions.[1][6] This is because the benzylic position is more acidic than the aromatic positions, making it more prone to deprotonation and subsequent exchange with protons from the environment. Acid-catalyzed exchange, on the other hand, typically occurs on the aromatic ring through an electrophilic aromatic substitution mechanism.[7]
Mechanism of Base-Catalyzed Benzylic Exchange
References
- 1. Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and chromatography for Dibenzylamine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and chromatography for Dibenzylamine-d10.
Frequently Asked Questions (FAQs)
Q1: What are the common issues encountered during the chromatographic analysis of this compound?
A1: Dibenzylamine is a basic compound, and as such, it is prone to interacting with residual silanol groups on the surface of silica-based reversed-phase columns. This can lead to poor peak shape, specifically peak tailing. Other common issues include low sensitivity, inconsistent retention times, and potential for on-column degradation. Being a deuterated compound, there might also be slight differences in retention time compared to its non-deuterated counterpart.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound is most commonly caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the column's stationary phase. This is a prevalent issue for basic compounds, leading to a portion of the analyte being more strongly retained and eluting later, causing the characteristic tail. Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or extra-column dead volume.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for achieving good peak shape for basic compounds like Dibenzylamine. At a low pH (typically 2-3 units below the pKa of the analyte), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte. This minimizes secondary interactions and significantly reduces peak tailing.
Q4: Can I use a standard C18 column for this compound analysis?
A4: While a standard C18 column can be used, it may not provide the best peak shape due to the potential for silanol interactions. For basic compounds, it is often recommended to use a column with low silanol activity or one that is specifically designed for the analysis of bases. Modern columns with advanced end-capping or hybrid particle technology often yield better results.
Q5: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A5: For this compound (C₁₄H₅D₁₀N), the approximate molecular weight is 207.34 g/mol . In positive ion mode electrospray ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 208.3.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound chromatography.
Issue 1: Peak Tailing
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Mobile Phase pH: The most effective way to reduce peak tailing for basic compounds is to lower the pH of the mobile phase.
-
Recommendation: Add 0.1% formic acid to both the aqueous and organic mobile phase components. This will bring the pH to approximately 2.7, which is generally effective at protonating silanol groups and minimizing secondary interactions.
-
-
Column Selection: Not all C18 columns are the same. The choice of stationary phase is crucial.
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Recommendation: If peak tailing persists with a standard C18 column, consider using a column specifically designed for the analysis of basic compounds. Columns with charged surface hybrid (CSH) technology or phenyl-hexyl phases can provide improved peak shape. A column with low silanol activity is also a good choice.[1]
-
-
Mobile Phase Additives: In some cases, a competing base can be added to the mobile phase to further mask silanol interactions.
-
Recommendation: Triethylamine (TEA) can be added at a low concentration (e.g., 0.05%). However, be aware that TEA can cause ion suppression in mass spectrometry and may lead to shorter column lifetimes. This should be used as a last resort for MS applications.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase and lead to peak distortion.
-
Recommendation: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was likely the issue.
-
Issue 2: Poor Sensitivity
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Detailed Steps:
-
Mass Spectrometer Optimization: Ensure that the mass spectrometer is tuned and calibrated. The source parameters and MRM transitions should be optimized for this compound.
-
Recommendation: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal cone/fragmentor voltage and collision energy for the selected MRM transitions.
-
-
Mobile Phase Composition: The composition of the mobile phase can significantly impact ionization efficiency.
-
Recommendation: Ensure that the mobile phase contains a proton source, such as 0.1% formic acid, to promote the formation of [M+H]⁺ ions in positive ESI mode. The percentage of organic solvent at the time of elution should also be optimized.
-
-
Derivatization: If sensitivity remains an issue, derivatization can be employed to improve ionization efficiency.
-
Recommendation: While a more complex approach, derivatization with reagents that introduce a readily ionizable group can significantly enhance the signal. This should be considered if other optimization strategies are insufficient.
-
Experimental Protocols
Proposed Starting LC-MS/MS Method for this compound
This method is a starting point and should be optimized for your specific instrumentation and application.
Experimental Workflow:
Caption: General experimental workflow.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl, ≤ 3 µm, e.g., 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See table below |
Proposed MRM Transitions:
A study on the collision-induced dissociation of protonated benzylamines suggests key fragment ions.[1] For Dibenzylamine, the protonated molecule [M+H]⁺ loses ammonia to form an ion at m/z 181, and direct dissociation yields a benzyl cation at m/z 91. Based on this, the following transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Dibenzylamine | 198.2 | 91.1 | 0.1 | 30 | 20 |
| Dibenzylamine | 198.2 | 181.2 | 0.1 | 30 | 15 |
| This compound | 208.3 | 98.1 | 0.1 | 30 | 22 |
Note: The optimal cone voltage and collision energy should be determined experimentally.
Data Presentation
Expected Impact of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected trend of improving peak shape with decreasing mobile phase pH for a basic compound like Dibenzylamine. Actual values will vary depending on the specific column and other chromatographic conditions.
| Mobile Phase pH | Expected Peak Asymmetry Factor (As) | Comments |
| 7.0 (Neutral) | > 2.0 | Significant tailing due to strong silanol interactions. |
| 5.0 | 1.5 - 2.0 | Some improvement, but tailing is still likely to be present. |
| 3.0 (Acidic) | 1.0 - 1.3 | Optimal peak shape expected due to suppression of silanol activity. |
References
what causes poor recovery of Dibenzylamine-d10 in sample extraction?
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard, Dibenzylamine-d10, during sample extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Dibenzylamine, a secondary aromatic amine.[1][2] Stable isotopically labeled compounds like this compound are considered ideal internal standards (IS) for quantitative mass spectrometry analysis. They share nearly identical chemical and physical properties with their non-deuterated counterparts (the analyte), meaning they behave similarly during sample extraction, chromatography, and ionization.[3] This helps to correct for variability in the analytical process, such as sample loss during preparation or matrix-induced ion suppression.[4]
Q2: What constitutes "poor recovery" and how is it identified?
Poor recovery is when a significantly lower amount of the internal standard is measured in the final extract compared to the amount initially added to the sample. This is typically identified by a low peak area for the IS in the chromatogram. While the IS is designed to compensate for analyte losses, its own poor or inconsistent recovery can compromise the accuracy and reliability of the quantitative results.[4] For instance, if the IS recovery drops to around 50% or less, it indicates a potential issue with the extraction procedure.[4]
Q3: How can I be sure the problem is with the sample extraction and not the analytical instrument (e.g., LC-MS)?
To isolate the problem, you can prepare a "post-extraction spike" sample. Add the same amount of this compound to a blank matrix extract after the entire extraction procedure is complete. Compare the instrument response of this sample to a standard prepared in pure solvent. If the response is strong and consistent in the post-extraction spike but poor in your actual samples, the issue almost certainly lies within the extraction steps. If both show a poor signal, it could indicate an instrument problem.
Q4: Why might my deuterated internal standard (this compound) show poor recovery when the non-deuterated analyte seems less affected?
While uncommon, this can occur due to "differential matrix effects." Although deuterated standards are chemically similar to the analyte, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.[5] If the IS elutes at a moment of greater ion suppression from co-eluting matrix components than the analyte, its signal can be disproportionately reduced.[5] Additionally, some internal standards may fail to ionize properly or exhibit a significantly lower peak area, which can lead to inaccurate concentration calculations.[6]
Systematic Troubleshooting Guide for Poor Recovery
The most common reasons for poor recovery during solid-phase extraction (SPE) are analyte breakthrough during sample loading, loss during wash steps, or incomplete elution from the sorbent.[7][8] A systematic approach is crucial to pinpoint the cause.
Step 1: Where is the this compound Being Lost?
To diagnose the problem, perform a fraction collection experiment. Process a sample spiked with this compound through the entire extraction procedure, but collect and analyze the liquid from each step separately.
-
Fraction 1: Sample effluent (liquid that passes through during sample loading).
-
Fraction 2: Wash solvent effluent.
-
Fraction 3: The final elution solvent (your desired extract).
Analyzing these fractions will reveal where the loss is occurring.[7][8]
Caption: Workflow for diagnosing the source of internal standard loss.
Step 2: Addressing the Cause of Loss
Based on the results from the fraction collection experiment, use the following guide to resolve the issue.
Problem A: this compound is found in the Sample Loading or Wash Fractions
This indicates either the sorbent is not retaining the compound, or the wash step is prematurely eluting it.
Q: What causes analyte breakthrough or premature elution, and how can I fix it?
A1: Incorrect pH. Dibenzylamine is a secondary amine, meaning its charge state is pH-dependent. For retention on reversed-phase or cation-exchange sorbents, the molecule should typically be charged (protonated).
-
Solution: Ensure the sample pH is adjusted to be at least 2 units below the pKa of Dibenzylamine to ensure it is protonated and can be retained effectively by cation exchange or polar-modified reversed-phase sorbents. The equilibration step should also use a solvent of the same pH to prepare the sorbent environment.[7]
A2: Sample Solvent is Too Strong. If the sample is dissolved in a diluent with a high percentage of organic solvent, it may not bind effectively to the sorbent, causing it to pass straight through.[9]
-
Solution: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading to promote retention.[9]
A3: Wash Solvent is Too Strong. The wash solvent may be strong enough to remove the internal standard along with interferences.[7]
-
Solution: Decrease the organic solvent percentage in your wash step. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte and IS on the sorbent.[7]
A4: High Flow Rate. Loading the sample too quickly may not allow enough time for the interaction between this compound and the sorbent to occur.[8]
-
Solution: Decrease the flow rate during the sample loading step. For some interactions, like ion exchange, including a "soak" step where the flow is stopped for a few minutes after loading can improve retention.[9]
Problem B: this compound is Not in the Waste Fractions but Recovery is Still Low in the Final Eluate
This suggests the compound is binding too strongly to the sorbent and is not being fully eluted.
Q: What should I do if the this compound remains on the sorbent after elution?
A1: Elution Solvent is Too Weak. The chosen solvent may not be strong enough to disrupt the interactions between the IS and the sorbent.[8]
-
Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent. For ion-exchange SPE, this involves using a solvent that neutralizes the charge of the analyte or the sorbent. Since Dibenzylamine is a base, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent can help neutralize it, facilitating its release from a cation-exchange sorbent.
A2: Insufficient Elution Solvent Volume. The volume of solvent may not be adequate to pass through the entire sorbent bed and elute all of the bound compound.[10]
-
Solution: Increase the volume of the elution solvent. Try eluting with two or three smaller aliquots of the solvent instead of one large one, and analyze them separately to see if the compound is still being recovered in later fractions.
Problem C: this compound is Not Found in Any Waste Fraction and Elution Seems Optimized
If the compound is not being lost in the waste and elution conditions are strong, the low signal may be due to issues occurring post-extraction or degradation.
Q: My recovery calculation is low, but the compound isn't in the waste. What else could be the cause?
A1: Matrix Effects. Components from the biological matrix (e.g., phospholipids, salts) can co-elute with your internal standard and suppress its ionization in the mass spectrometer source, leading to a lower-than-expected signal.[11][12]
-
Solution:
-
Improve Cleanup: Add a more selective wash step or use a different SPE sorbent designed to remove specific interferences (e.g., those that remove phospholipids).[11]
-
Modify Chromatography: Adjust your LC gradient to better separate this compound from the interfering matrix components.
-
Dilute the Sample: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise the limit of detection for the analyte.[13]
-
A2: Analyte Degradation. this compound could be unstable under the experimental conditions.[10]
-
Solution: Deuterated compounds should generally be stored away from highly acidic or basic solutions.[3] Ensure the pH and temperature of your extraction process are not causing degradation. If samples are processed in batches, keep them in a cooled autosampler to prevent degradation while waiting for analysis.
Summary of Troubleshooting Parameters
The following table summarizes potential adjustments to your extraction protocol and their expected impact on recovery.
| Parameter Adjusted | Change Made | Target Problem | Expected Outcome |
| Sample pH | Decrease pH (acidify) before loading | Analyte Breakthrough | Increased retention on cation-exchange or reversed-phase sorbents |
| Loading Solvent | Decrease organic content | Analyte Breakthrough | Increased retention |
| Wash Solvent | Decrease organic content | Loss during wash | Reduced premature elution of IS |
| Elution Solvent | Increase organic content / Add pH modifier | Incomplete Elution | Improved elution from sorbent |
| Elution Volume | Increase volume | Incomplete Elution | More complete removal of IS from sorbent |
| Flow Rate | Decrease during sample loading | Analyte Breakthrough | Improved binding kinetics and retention |
| SPE Sorbent | Switch to a more selective phase | Matrix Effects | Better removal of interfering compounds |
Visualization of Potential Causes
Caption: Logical relationships between causes of poor internal standard recovery.
Detailed Experimental Protocol
Protocol: Fraction Collection Experiment for SPE Troubleshooting
This protocol is designed to identify the step in a solid-phase extraction (SPE) procedure where this compound is being lost.
Materials:
-
SPE cartridges (the same type used in your method).
-
SPE manifold.
-
Blank matrix (e.g., plasma, urine) free of the analyte.
-
This compound stock solution.
-
All solvents used in your standard SPE protocol (conditioning, equilibration, sample diluent, wash, and elution solvents).
-
Collection vials labeled: "Load," "Wash 1," "Wash 2," etc., and "Elution."
-
LC-MS system for analysis.
Methodology:
-
Sample Preparation: Spike a known volume of blank matrix with the standard concentration of this compound. Pre-treat the sample exactly as you would in your established protocol (e.g., protein precipitation, centrifugation).
-
Sorbent Conditioning: Place an SPE cartridge on the manifold. Condition the sorbent according to your protocol (e.g., pass 1 mL of methanol followed by 1 mL of water). Do not collect these fractions.
-
Sorbent Equilibration: Equilibrate the sorbent with the appropriate buffer (e.g., 1 mL of equilibration buffer). Do not collect this fraction.
-
Sample Loading:
-
Place a collection vial labeled "Load" under the cartridge.
-
Load your pre-treated, spiked sample onto the cartridge at the prescribed flow rate.
-
Collect all the liquid that passes through. This is your "Load" fraction.
-
-
Wash Steps:
-
Place a new vial labeled "Wash 1" under the cartridge.
-
Add the first wash solvent and let it pass through the sorbent. Collect the entire volume.
-
If you have multiple, different wash steps, use a new, appropriately labeled vial for each one.
-
-
Elution:
-
Place a final vial labeled "Elution" under the cartridge.
-
Add your elution solvent, allow it to pass through the sorbent, and collect the entire volume. This is your final extract.
-
-
Analysis:
-
Analyze the "Load," "Wash," and "Elution" fractions by LC-MS.
-
Quantify the peak area of this compound in each fraction.
-
-
Interpretation:
-
High signal in "Load" fraction: Indicates poor retention (breakthrough). Re-evaluate sample pH, solvent strength, and loading flow rate.[7][9]
-
High signal in "Wash" fraction(s): Indicates the wash solvent is too strong and is stripping the IS from the sorbent.[7]
-
Low signal in all fractions: May indicate degradation, irreversible binding to the sorbent, or a problem with the initial sample preparation (e.g., IS precipitated out).[10]
-
High signal only in the "Elution" fraction, but overall recovery is still low: This points towards matrix effects (ion suppression) during LC-MS analysis.[11]
-
References
- 1. Dibenzylamine - Wikipedia [en.wikipedia.org]
- 2. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welchlab.com [welchlab.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry for the determination of a variety of endocrine disrupting compounds in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on Dibenzylamine-d10 stability in solution
Welcome to the technical support center for Dibenzylamine-d10. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and ensuring the stability of this compound in solution, with a particular focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Dibenzylamine. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are frequently used as internal standards.[1][2] They are chemically almost identical to the non-deuterated (endogenous) analyte of interest but have a different mass due to the presence of deuterium atoms. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.[3]
Q2: How does pH affect the stability of this compound in solution?
While specific degradation kinetics for this compound are not extensively published, the stability of deuterated compounds can be influenced by pH. Generally, storage of deuterated compounds in strongly acidic or basic solutions should be avoided to prevent deuterium exchange.[2] Dibenzylamine itself is a stable substance but is incompatible with strong acids.[4] Therefore, it is crucial to maintain an appropriate pH to ensure the integrity of this compound as an internal standard.
Q3: What are the potential consequences of this compound instability in my analytical run?
Instability of your deuterated internal standard can lead to several analytical issues, including:
-
Inaccurate Quantification: If the internal standard degrades, its concentration will change, leading to erroneous calculations of the analyte concentration.
-
Poor Reproducibility: Inconsistent degradation rates between samples will result in high variability and poor reproducibility of your results.
-
Assay Failure: Significant degradation can lead to the failure of the analytical method to meet validation criteria for accuracy and precision.
Q4: What is the recommended pH range for storing and using this compound solutions?
Based on general principles for deuterated amines, it is recommended to prepare and store this compound solutions in a neutral to slightly acidic pH range (pH 4-7). Extreme pH values should be avoided. The optimal pH should be determined empirically through stability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High variability in internal standard peak area between samples. | 1. Inconsistent pH of the sample matrix.2. Degradation of the internal standard in the stock or working solutions.3. Inconsistent sample preparation. | 1. Ensure consistent pH across all samples and standards by using a suitable buffer.2. Prepare fresh stock and working solutions. Perform a stability check on stored solutions.3. Review and standardize the sample preparation workflow. |
| Decreasing internal standard response over an analytical batch. | 1. Instability of this compound in the autosampler.2. Adsorption of the analyte to vials or tubing. | 1. Lower the autosampler temperature. Reduce the time samples spend in the autosampler before injection.2. Use silanized vials or add a small percentage of an organic solvent to the sample to reduce adsorption. |
| Analyte/Internal Standard peak area ratio is inconsistent for calibration standards. | 1. Differential degradation of the analyte and internal standard.2. Matrix effects affecting the ionization of the analyte and internal standard differently.[1] | 1. Investigate the stability of both the analyte and the internal standard under the assay conditions.2. Evaluate and mitigate matrix effects through method optimization (e.g., chromatographic separation, sample dilution). |
| Observation of unexpected peaks with similar mass-to-charge ratios. | Potential degradation products of this compound. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and investigate their impact on the assay. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in solutions of varying pH.
Objective: To determine the optimal pH range for the storage and use of this compound solutions.
Materials:
-
This compound
-
HPLC-grade water
-
Buffers of various pH values (e.g., phosphate, acetate, citrate) covering a range from pH 2 to pH 10.
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by spiking the stock solution into buffers of different pH values to achieve a final concentration relevant to your analytical method.
-
Initial Analysis (T=0): Analyze each working solution immediately after preparation to establish the initial concentration.
-
Incubation: Store aliquots of each working solution at a defined temperature (e.g., room temperature, 4°C, or an elevated temperature for accelerated stability testing).
-
Time-Point Analysis: Analyze the stored solutions at predetermined time intervals (e.g., 24, 48, 72 hours, and weekly).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
The results of the pH stability study can be summarized in the following table:
Table 1: Stability of this compound at Various pH Values (Example Data)
| pH | Storage Temperature (°C) | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 2.0 | 25 | 95.2 | 88.5 | 75.1 |
| 4.0 | 25 | 99.8 | 99.5 | 99.1 |
| 7.0 | 25 | 99.9 | 99.6 | 99.3 |
| 9.0 | 25 | 96.5 | 90.1 | 82.4 |
| 10.0 | 25 | 92.1 | 85.3 | 70.8 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Troubleshooting flowchart for inconsistent internal standard response.
References
Technical Support Center: Dibenzylamine-d10 Ionization Efficiency
Welcome to the technical support center for optimizing the analysis of Dibenzylamine-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance ionization efficiency and achieve reliable results in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the preferred ionization mode for this compound?
A1: The recommended ionization mode for this compound is positive ion mode. Dibenzylamine contains a secondary amine group which is basic and readily accepts a proton to form a stable [M+H]⁺ ion.
Q2: Which ionization technique is more suitable for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: Both ESI and APCI can be used for the analysis of this compound. ESI is generally preferred for its sensitivity and is well-suited for compounds that are already ionized in solution. Given that Dibenzylamine is a basic amine, it can be easily protonated in typical reversed-phase liquid chromatography mobile phases containing a small amount of acid (e.g., 0.1% formic acid), making ESI an excellent choice. APCI is a good alternative, particularly for less polar compounds or when using normal-phase chromatography.
Q3: How does the deuterium labeling in this compound affect its ionization?
A3: The presence of ten deuterium atoms in this compound does not significantly alter its chemical ionization properties compared to the unlabeled analog. The primary effect is the mass shift of +10 Da. However, it's important to be aware of potential isotopic contributions from the unlabeled standard if present.
Q4: What are the expected precursor ions for this compound in positive ion mode?
A4: The primary expected precursor ion for this compound in positive ion mode is the protonated molecule, [M+H]⁺. Depending on the solvent system and instrument conditions, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, although these are typically of lower abundance.
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Signal
If you are experiencing weak or no signal for this compound, follow this troubleshooting workflow:
Detailed Steps:
-
Verify Sample Concentration and Integrity: Ensure your sample is at an appropriate concentration. If the sample is too dilute, you may not observe a signal.[1] Conversely, highly concentrated samples can lead to ion suppression.[1] Confirm that the analyte has not degraded by preparing a fresh standard.
-
Inspect the Ion Source:
-
ESI: Check for a stable Taylor cone. An unstable or sputtering spray can lead to a fluctuating or absent signal.[2] This can be caused by a clog in the sample capillary, incorrect nebulizer gas flow, or improper positioning of the capillary.[3][4]
-
APCI: Ensure the corona discharge needle is clean and functioning correctly.
-
-
Review Mass Spectrometer Parameters: Double-check that the mass spectrometer is set to monitor the correct m/z for the [M+H]⁺ of this compound. Verify that the capillary voltage, gas temperatures, and gas flows are within the recommended ranges (see Table 1).[5]
-
Optimize Mobile Phase: For ESI, the mobile phase should promote ionization. This compound, being a basic compound, ionizes most effectively in an acidic mobile phase. The addition of 0.1% formic acid to the mobile phase is highly recommended to ensure protonation. Reversed-phase solvents like acetonitrile and methanol are preferable for ESI.[3]
-
Check the LC System: Systemic issues such as leaks, pump malfunctions, or a contaminated column can prevent the analyte from reaching the detector.[6]
Issue 2: Poor Peak Shape and High Background Noise
A common challenge in LC-MS is achieving good peak shape and a clean baseline.
Detailed Steps:
-
Evaluate Chromatography: Poor peak shape (e.g., tailing, fronting, or splitting) can often be attributed to chromatographic issues.[4]
-
Peak Tailing: For a basic compound like this compound, peak tailing can occur due to secondary interactions with the silica support of the column. Using a column with end-capping or operating at a slightly lower pH can mitigate this.
-
Peak Broadening: This may result from column contamination or degradation.[1] Flushing the column or replacing it may be necessary.
-
-
Check for Contamination: High background noise can originate from contaminated solvents, mobile phase additives, or the sample matrix.[4] Ensure you are using high-purity, LC-MS grade solvents and reagents. Running blank injections can help identify the source of contamination.[2]
-
Optimize Source Parameters: Fine-tuning the ion source parameters can significantly improve the signal-to-noise ratio.
-
Gas Flow Rates: The nebulizer and drying gas flow rates are critical for efficient desolvation.[3] Systematically adjust these to find the optimal balance.
-
Temperature: The drying gas temperature also plays a crucial role in the desolvation process.
-
Sprayer Position: The position of the ESI sprayer relative to the mass spectrometer inlet can impact sensitivity and should be optimized.[3]
-
Experimental Protocols & Data
Table 1: Recommended Starting Parameters for ESI-MS Analysis of this compound
| Parameter | Positive ESI Mode | Rationale |
| Ion Source | ||
| Capillary Voltage | 3.0 - 4.5 kV | To ensure efficient ionization.[5] |
| Nebulizer Gas (N₂) | 30 - 50 psi | Controls the formation of fine droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temperature | 300 - 350 °C | Aids in desolvation of the analyte ions. |
| Mass Analyzer | ||
| Precursor Ion (m/z) | [To be calculated] | For Dibenzylamine (C₁₄H₁₅N), MW is 197.28. For d10, MW is ~207.34. [M+H]⁺ ~208.35. |
| Scan Type | MRM or SIM | For targeted quantification or detection. |
Note: These are general starting points. Optimal values may vary depending on the specific instrument and experimental conditions.
Protocol: Direct Infusion Analysis for Parameter Optimization
This protocol is designed to find the optimal ion source parameters for this compound without chromatographic separation.
-
Prepare a Standard Solution: Create a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Initialize MS Parameters: Begin with the starting parameters listed in Table 1.
-
Systematic Optimization:
-
While infusing the solution, adjust one parameter at a time (e.g., capillary voltage, nebulizer pressure, drying gas temperature, and flow).
-
Monitor the signal intensity of the [M+H]⁺ ion for this compound.
-
Record the value that provides the highest and most stable signal for each parameter.
-
-
Finalize Parameters: Once all parameters have been optimized individually, confirm the settings by performing a final infusion with the optimized conditions.
This systematic approach ensures that the mass spectrometer is tuned for maximum sensitivity for your specific analyte and conditions.[7]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. zefsci.com [zefsci.com]
- 5. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
dealing with co-eluting interferences with Dibenzylamine-d10
Welcome to the technical support center for Dibenzylamine-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in a laboratory setting?
This compound is the deuterated form of Dibenzylamine, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify structurally similar analytes, such as substituted phenethylamines, amphetamines, and other designer drugs. Due to its structural similarity to these compounds, it exhibits comparable chromatographic behavior and ionization efficiency, which is crucial for correcting analytical variability.
Q2: Why am I observing poor peak shape or peak splitting for this compound?
Poor peak shape or splitting for this compound can arise from several factors:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to peak fronting or tailing. Ensure the concentration is within the linear range of the detector.
-
Secondary Interactions: The basic nature of the amine groups in this compound can lead to interactions with acidic silanol groups on the surface of C18 columns, causing peak tailing. Using a column with end-capping or a phenyl-hexyl column can mitigate these interactions.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and its interaction with the stationary phase. For basic compounds like this, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often optimal for good peak shape.
-
Injection Solvent: A mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion. Whenever possible, dissolve the internal standard in a solvent that is of similar or weaker strength than the mobile phase.
Q3: My this compound signal is showing significant ion suppression. What are the likely causes and solutions?
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte or internal standard in the mass spectrometer's source.
-
Co-eluting Matrix Components: Phospholipids, salts, and other endogenous components from biological samples are common culprits. Enhance sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interferences.
-
Insufficient Chromatographic Separation: If this compound co-elutes with a highly abundant matrix component, its signal will be suppressed. Modify the chromatographic gradient to better separate it from the suppression zone.
-
High Analyte Concentration: In some cases, a very high concentration of the target analyte can suppress the signal of the co-eluting internal standard.[1][2] While stable isotope-labeled internal standards are meant to compensate for this, extreme differences in concentration can still be problematic.
Q4: Can compounds other than my target analyte interfere with the this compound signal?
Yes, other compounds can interfere with the this compound signal, even if they are not the primary analyte of interest. These interferences can be isobaric (having the same mass) or co-eluting compounds that produce fragment ions identical to those of this compound.
-
Metabolites: Metabolites of other drugs present in the sample may have similar masses or fragmentation patterns.
-
Structurally Related Compounds: Other secondary amines or compounds with benzyl moieties might produce similar MRM transitions.
-
Isotopic Contribution: At high concentrations, the unlabeled analyte can have a natural isotopic peak (M+10) that could potentially interfere with the this compound signal, although this is less common for a D10-labeled standard.
To identify such interferences, it is recommended to analyze blank matrix samples from different sources and to monitor for any peaks at the retention time of this compound in its specific MRM transition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and sample analysis with this compound.
Issue 1: Inconsistent Internal Standard Area/Response
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Variability | Ensure precise and consistent addition of this compound to all samples, calibrators, and quality controls. Use a calibrated pipette and verify the concentration of the spiking solution. |
| Matrix Effects | Analyze this compound in a clean solvent and compare the response to that in an extracted blank matrix. A significant difference indicates matrix effects. Improve sample clean-up or adjust chromatography to move the this compound peak away from interfering matrix components. |
| Injector Issues | Inconsistent injection volumes can lead to variable responses. Perform an injector performance test and ensure the autosampler is functioning correctly. Check for air bubbles in the syringe. |
| Source Contamination | A contaminated ion source can lead to erratic signal intensity. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 2: Chromatographic Co-elution with an Interfering Peak
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Resolution | Modify the LC method to improve separation. Options include: - Adjusting the gradient slope (making it shallower can increase resolution). - Changing the mobile phase composition (e.g., switching from methanol to acetonitrile or vice-versa). - Trying a different column chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for aromatic compounds). |
| Isobaric Interference | If the interfering compound has the same precursor and product ions as this compound, chromatographic separation is essential. If separation is not possible, a different, more specific MRM transition for this compound may need to be identified. |
| Metabolite Interference | Phase II metabolites can sometimes be unstable and revert to the parent compound in the ion source.[3][4] If a metabolite of a co-administered drug is suspected, adjust the sample preparation to remove it or alter the chromatography. |
Experimental Protocols
Hypothetical LC-MS/MS Method for the Quantification of Substituted Phenethylamines using this compound
This protocol provides a starting point for developing a method for the analysis of amphetamine-like substances in a biological matrix (e.g., urine).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 50 µL of a 100 ng/mL solution of this compound in methanol.
-
Vortex for 10 seconds.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the entire sample onto a mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes and internal standard with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | UPLC or HPLC system capable of pressures up to 600 bar |
| Column | Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Amphetamine | 136.1 | 119.1 | 10 |
| Methamphetamine | 150.1 | 119.1 | 12 |
| MDMA | 194.1 | 163.1 | 15 |
| This compound (IS) | 208.2 | 98.1 | 25 |
Note: These are hypothetical values and must be optimized for your specific instrument and analytes.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. vliz.be [vliz.be]
- 2. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
potential for cross-talk between analyte and Dibenzylamine-d10 channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-talk and interference issues between their analyte of interest and the Dibenzylamine-d10 internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is analyte and internal standard cross-talk in LC-MS/MS analysis?
A1: Analyte and internal standard cross-talk, in the context of using a stable isotope-labeled internal standard like this compound, refers to the phenomenon where the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[1][2] This interference can lead to inaccurate quantification of the analyte. A common cause is the contribution of naturally occurring isotopes of the analyte to the mass channel of the deuterated internal standard.[2][3]
Q2: Why am I observing a non-linear calibration curve when using this compound as an internal standard?
A2: A non-linear calibration curve can be a significant indicator of cross-talk between the analyte and the this compound internal standard.[1] This can occur when naturally occurring isotopes of a high-concentration analyte contribute to the signal of the internal standard.[1][3] This issue is more pronounced when the analyte/internal standard concentration ratio is high.[1][2]
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While stable isotope-labeled internal standards are excellent for correcting variability in sample extraction and ionization efficiency (matrix effects), they may not always provide complete correction.[3][4] For effective compensation, the analyte and the internal standard must co-elute perfectly and experience the same degree of ion suppression or enhancement.[5][6] Even slight differences in retention time between the analyte and this compound can lead to differential matrix effects and inaccurate results.[5][7]
Q4: How does the level of deuterium labeling in an internal standard affect the potential for cross-talk?
A4: The degree of deuterium labeling is critical. Internal standards with a low number of deuterium atoms are more susceptible to interference from the naturally occurring isotopes of the analyte.[3] While this compound has a high degree of deuteration, which minimizes this specific issue, it is still a factor to be aware of, especially with analytes of high molecular weight or those containing atoms with abundant natural isotopes.[1][2] To prevent cross-talk, the mass difference between the analyte and the internal standard should ideally be at least 3 atomic mass units (amu).[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the use of this compound as an internal standard.
Issue 1: Inconsistent or Drifting Internal Standard Area
Symptoms:
-
The peak area of this compound is not consistent across a batch of samples.
-
A gradual increase or decrease in the internal standard area is observed throughout the analytical run.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Effects | The internal standard may be eluting in a region of significant ion suppression or enhancement that varies between samples.[8][9] Solution: Optimize the chromatographic method to separate the analyte and internal standard from the matrix interferents. Perform a post-column infusion experiment to identify regions of ion suppression.[6][9] |
| Imperfect Co-elution | A slight retention time difference between the analyte and this compound can cause them to experience different matrix effects.[5][7] Solution: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to achieve complete co-elution.[7] |
| Injector Issues | Inconsistent injection volumes can lead to variability in the internal standard area. Solution: Perform injector maintenance and verify its precision. |
| Sample Preparation Variability | Inconsistent sample preparation can lead to varying levels of matrix components that cause ion suppression.[6] Solution: Ensure the sample preparation protocol is robust and consistently applied. |
Issue 2: Poor Assay Accuracy and Precision
Symptoms:
-
Quality control (QC) samples consistently fail acceptance criteria.
-
High coefficient of variation (%CV) for replicate injections.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Analyte Isotopic Contribution | Naturally occurring isotopes of the analyte are contributing to the this compound signal.[1][3] Solution: Evaluate the mass spectra of a high concentration analyte standard to check for isotopic overlap in the internal standard channel. Consider using a non-linear calibration model to correct for this interference.[1][2] |
| Interfering Compounds | An endogenous or exogenous compound in the sample matrix is co-eluting with and interfering with the analyte or internal standard.[7] Solution: Improve sample clean-up procedures. Modify the chromatographic method to separate the interfering peak. |
| Inappropriate Internal Standard Concentration | The concentration of this compound may not be optimal for the concentration range of the analyte. Solution: Prepare standard curves with varying concentrations of the internal standard to determine the optimal concentration that ensures linearity over the required range.[3] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution
Objective: To determine if naturally occurring isotopes of the analyte are interfering with the this compound channel.
Methodology:
-
Prepare a high-concentration solution of the analyte (without internal standard).
-
Acquire the full scan mass spectrum of the analyte.
-
Analyze the spectrum to determine the relative abundance of the isotopic peaks, particularly at the m/z of the this compound precursor ion.
-
Inject the high-concentration analyte solution and monitor the MRM transition for this compound. A significant signal indicates cross-talk.
Protocol 2: Evaluation of Matrix Effects via Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Use a syringe pump to continuously infuse a standard solution of the analyte and this compound into the mobile phase stream after the analytical column.
-
Inject a blank, extracted sample matrix.
-
Monitor the signal of the analyte and internal standard. A drop in the baseline signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.[6][9]
Visualizations
Caption: A logical workflow for troubleshooting cross-talk issues.
Caption: Co-elution is critical for accurate matrix effect correction.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Minimizing Dibenzylamine-d10 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Dibenzylamine-d10. Given the amine functionality and hydrophobic nature of this compound, it can be prone to adsorption within the LC system, leading to carryover and affecting data integrity.
Troubleshooting Guide
Carryover in liquid chromatography is the unintentional appearance of an analyte from a previous injection in a subsequent analysis.[1][2] This guide provides a systematic approach to identifying and mitigating this compound carryover.
Step 1: Confirm and Classify the Carryover
The first step is to confirm that the observed peak is indeed carryover and to classify its nature.
Experimental Protocol:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with one or more blank injections (injecting the sample solvent).[1]
-
Classic Carryover: If the peak area of this compound decreases with each subsequent blank injection, it is likely classic carryover caused by residual sample in the flow path.[2]
-
Constant Contamination: If the peak area remains relatively constant across multiple blank injections, the issue may be contamination of the blank solvent, mobile phase, or a persistent system contamination.[2]
Step 2: Isolate the Source of Carryover
Systematically isolate different components of the LC system to pinpoint the source of the carryover.
dot
Caption: A logical workflow for troubleshooting carryover issues.
Experimental Protocols:
-
Autosampler vs. Column:
-
After observing carryover, replace the analytical column with a union.
-
Inject a blank. If the carryover peak disappears, the column is a significant contributor. If the peak persists, the issue is likely within the autosampler or other pre-column components.
-
-
Needle and Injection Port: The autosampler needle and injection port are common sources of carryover.[3][4] Thoroughly cleaning these components is crucial.
Step 3: Implement Corrective Actions
Based on the isolated source, implement the following corrective actions.
Optimizing Autosampler Wash Protocols:
The needle wash is a critical step in preventing carryover.[5] For a sticky compound like this compound, a multi-solvent wash is often necessary.
dot
Caption: Experimental workflow for testing different wash solvents.
Recommended Wash Solvents for this compound:
Due to its chemical nature, a combination of solvents is recommended to effectively remove this compound from autosampler surfaces.
| Wash Solvent Composition | Rationale | Expected Efficacy |
| Acidified Organic | The acidic component protonates the amine, increasing its solubility in polar solvents. | High: Effective at removing ionic and polar residues. |
| (e.g., 0.1% Formic Acid in Acetonitrile/Water) | ||
| High Organic | Solubilizes the non-polar dibenzyl groups. | Moderate to High: Good for general cleaning of hydrophobic compounds. |
| (e.g., 100% Acetonitrile or Isopropanol) | ||
| "Magic Mix" | A strong, universal cleaning solution for stubborn residues. | Very High: Use with caution and ensure compatibility with your system. |
| (e.g., 25:25:25:25 IPA/ACN/MeOH/Water)[6] | ||
| Alkaline Wash | Can be effective for some amines, but may require thorough rinsing to avoid altering mobile phase pH. | Variable: Test on a case-by-case basis. |
Hardware and Consumables:
-
Rotor Seals: Worn or scratched rotor seals in the injection valve can trap and release analyte, causing carryover.[5][7] Regular inspection and replacement are recommended.
-
Tubing: PEEK tubing can sometimes adsorb basic compounds. If carryover persists, consider replacing tubing.
-
Vials and Caps: Use high-quality vials and septa to prevent contamination.[3] Poorly chosen septa may not effectively wipe the needle upon withdrawal.[1]
dot
Caption: Potential sites of carryover within an autosampler.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover?
A1: While zero carryover is the ideal, a common target in regulated bioanalysis is for the carryover in a blank injection to be less than 20% of the lower limit of quantification (LLOQ) and less than 5% for the internal standard. However, the acceptable level is method-dependent.
Q2: I'm seeing a peak in my blank even before injecting any this compound. What could be the cause?
A2: This indicates a contamination issue rather than carryover from a preceding injection.[2] Potential sources include contaminated mobile phase, blank solvent, or a heavily contaminated system from previous work. Prepare fresh mobile phase and blank solutions to troubleshoot.
Q3: How often should I perform preventative maintenance to avoid carryover?
A3: A routine maintenance schedule is recommended.[3]
-
Daily: Flush the system after use.
-
Weekly: Clean the autosampler and check for visible residues.
-
Monthly: Perform a deeper clean of the injection valve and tubing.
-
As needed: Replace worn components like rotor seals and needle port seals.
Q4: Can the injection volume affect carryover?
A4: Yes, larger injection volumes can increase the amount of sample the system is exposed to, potentially leading to more carryover.[3] If your method sensitivity allows, reducing the injection volume may help.
Q5: Are there any sample preparation techniques that can help reduce carryover of this compound?
A5: While carryover is primarily an instrumentation issue, ensuring your sample is fully dissolved in the injection solvent can help. If this compound is crashing out of solution, it is more likely to adhere to system components. Also, consider the impact of the sample matrix, as complex matrices can exacerbate carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. mastelf.com [mastelf.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Case for Deuterated Internal Standards Featuring Dibenzylamine-d10
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of method robustness, accuracy, and precision, particularly in complex biological matrices. This guide provides a comprehensive comparison of a deuterated internal standard, Dibenzylamine-d10, against a structural analog, illustrating the profound impact of IS selection on bioanalytical method validation.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the ideal internal standard is a stable isotopically labeled (SIL) version of the analyte.[1][2] These standards co-elute with the analyte and share near-identical physicochemical properties, allowing them to effectively compensate for variability in sample preparation, chromatography, and ionization.[1][3][4] This guide presents a representative validation of a bioanalytical method for the hypothetical analysis of Dibenzylamine, comparing the performance of this compound (a SIL IS) with a structural analog, Diphenylmethane.
Comparative Performance of Internal Standards
The following table summarizes the expected performance of this compound versus a structural analog internal standard across key validation parameters as stipulated by FDA and ICH M10 guidelines. The data presented is representative of the typical advantages conferred by a SIL IS.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Diphenylmethane) | Rationale for Performance Difference |
| Accuracy (% Bias) | < 5% | < 15% | This compound precisely tracks the analyte through extraction and ionization, minimizing variability and bias.[2] |
| Precision (% CV) | < 5% | < 15% | The co-elution and identical ionization behavior of the SIL IS lead to more consistent analyte/IS response ratios.[2] |
| Matrix Effect | Minimal to None | Potential for Significant Ion Suppression/Enhancement | As a SIL IS, this compound experiences the same matrix effects as the analyte, leading to effective normalization. A structural analog may have different ionization efficiency and be affected differently by the matrix.[3] |
| Recovery | Consistent and comparable to analyte | May be variable and differ from analyte | The near-identical chemical properties of this compound ensure its extraction efficiency mirrors that of the analyte. |
| Selectivity | High | Potential for interference from endogenous components | The mass difference of 10 amu provides clear separation from the analyte and endogenous interferences. |
| Stability | Assumed to be identical to the analyte | Must be independently assessed and may differ |
Experimental Protocols
A detailed methodology for the validation of a bioanalytical method for Dibenzylamine using this compound as an internal standard is provided below. This protocol is based on established regulatory guidelines.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound in 50% methanol).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 6000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B)
-
Gradient: 30% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1.5 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dibenzylamine: Q1 198.2 -> Q3 106.1
-
This compound: Q1 208.2 -> Q3 111.1
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the key workflows in the bioanalytical method validation.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Logical flow of the bioanalytical method validation process.
References
A Comparative Guide to Bioanalytical Quantification: The Role of Deuterated Internal Standards
In the landscape of bioanalysis, particularly within drug development and clinical research, the accuracy and precision of quantifying analytes in complex biological matrices are paramount. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, especially in liquid chromatography-mass spectrometry (LC-MS/MS). An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability. This guide provides a comparative overview of using a deuterated internal standard, such as Dibenzylamine-d10, versus other alternatives, supported by established principles and regulatory guidelines.
Comparison of Internal Standard Performance
The choice of an internal standard significantly impacts the reliability of bioanalytical data. The following table summarizes typical performance characteristics of a bioanalytical method using a deuterated internal standard compared to a structural analog, based on regulatory acceptance criteria from the U.S. Food and Drug Administration (FDA).[3]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | FDA Acceptance Criteria[3] |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (% CV) | Typically <10% | Can be <15%, but may be higher due to differential matrix effects | Not to exceed 15% Coefficient of Variation (CV) (20% at LLOQ) |
| Matrix Effect | Minimal, as it tracks the analyte closely | Can be significant, leading to ion suppression or enhancement that differs from the analyte | Should be assessed to ensure it does not compromise accuracy and precision |
| Recovery | Consistent and tracks the analyte's recovery | May differ from the analyte, leading to inaccuracies | Need not be 100%, but must be consistent, precise, and reproducible[4] |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable quantification. Below is a representative experimental protocol for the quantification of an analyte in human plasma using a deuterated internal standard with LC-MS/MS.
Protocol: Quantification of an Analyte in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
1. Materials and Reagents:
-
Analyte reference standard
-
Deuterated internal standard (e.g., this compound)
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate modifier)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add the internal standard working solution.[5]
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
References
Assessing Analytical Method Robustness with Dibenzylamine-d10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its reliability, ensuring that small, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust method development, particularly in regulated bioanalysis. Dibenzylamine-d10, a deuterated form of Dibenzylamine, serves as an excellent SIL-IS, offering a powerful tool to assess and ensure method robustness.
This guide provides a comparative overview of the performance of an analytical method using this compound as an internal standard under various deliberately altered chromatographic conditions. Due to the limited availability of public, method-specific raw data for this compound, this guide presents a representative, illustrative dataset to demonstrate the principles and expected outcomes of such a robustness study.
The Role of Deuterated Internal Standards in Robustness Testing
Deuterated internal standards like this compound are the gold standard in LC-MS-based quantification.[1][2] Because they are chemically identical to the analyte of interest but have a different mass, they co-elute and experience the same matrix effects and ionization suppression or enhancement.[1][2] This co-behavior is crucial for robust method performance, as it allows for accurate correction of variations that can occur during sample preparation and analysis. By monitoring the analyte-to-internal standard peak area ratio, the method's robustness against minor procedural deviations can be rigorously evaluated.
Comparative Performance Under Deliberate Method Variations
To assess the robustness of an analytical method, key parameters are intentionally varied within a predefined range. The impact of these variations on the accuracy and precision of the quality control (QC) samples is then measured.
Below are illustrative data tables comparing the performance of a hypothetical LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard against a method using a non-deuterated structural analog internal standard. The data demonstrates the superior ability of the deuterated standard to compensate for variations in analytical conditions.
Table 1: Effect of Mobile Phase Composition Variation on QC Sample Accuracy
| Mobile Phase Organic Content Variation | Analyte Concentration (ng/mL) | Accuracy (%) with this compound IS | Accuracy (%) with Structural Analog IS |
| -2% | 10 (Low QC) | 98.5 | 85.2 |
| 100 (Mid QC) | 101.2 | 88.9 | |
| 800 (High QC) | 99.8 | 86.5 | |
| Nominal | 10 (Low QC) | 100.5 | 100.2 |
| 100 (Mid QC) | 99.7 | 100.5 | |
| 800 (High QC) | 101.0 | 100.8 | |
| +2% | 10 (Low QC) | 99.1 | 115.8 |
| 100 (Mid QC) | 100.8 | 112.4 | |
| 800 (High QC) | 102.3 | 114.1 |
Table 2: Effect of Column Temperature Variation on QC Sample Accuracy
| Column Temperature Variation | Analyte Concentration (ng/mL) | Accuracy (%) with this compound IS | Accuracy (%) with Structural Analog IS |
| -5°C | 10 (Low QC) | 97.9 | 92.1 |
| 100 (Mid QC) | 100.6 | 94.5 | |
| 800 (High QC) | 99.2 | 93.3 | |
| Nominal | 10 (Low QC) | 100.5 | 100.2 |
| 100 (Mid QC) | 99.7 | 100.5 | |
| 800 (High QC) | 101.0 | 100.8 | |
| +5°C | 10 (Low QC) | 101.8 | 108.7 |
| 100 (Mid QC) | 102.5 | 106.9 | |
| 800 (High QC) | 103.1 | 107.5 |
Table 3: Effect of Flow Rate Variation on QC Sample Accuracy
| Flow Rate Variation | Analyte Concentration (ng/mL) | Accuracy (%) with this compound IS | Accuracy (%) with Structural Analog IS |
| -10% | 10 (Low QC) | 98.2 | 90.5 |
| 100 (Mid QC) | 101.5 | 92.8 | |
| 800 (High QC) | 100.3 | 91.7 | |
| Nominal | 10 (Low QC) | 100.5 | 100.2 |
| 100 (Mid QC) | 99.7 | 100.5 | |
| 800 (High QC) | 101.0 | 100.8 | |
| +10% | 10 (Low QC) | 102.1 | 110.3 |
| 100 (Mid QC) | 103.0 | 108.1 | |
| 800 (High QC) | 102.8 | 109.5 |
Experimental Protocols
A detailed experimental protocol is essential for conducting a thorough robustness assessment. Below is a representative protocol for an LC-MS/MS method for a hypothetical analyte in human plasma, utilizing this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of blank human plasma, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution (containing the internal standard) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions (Nominal):
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Analyte: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
4. Robustness Study Design:
-
Prepare replicate sets of low, mid, and high QC samples.
-
Analyze these QC samples under the nominal conditions and under each of the deliberately varied conditions as outlined in the tables above.
-
For each condition, calculate the accuracy and precision (%CV) of the QC sample concentrations.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: Workflow for robustness testing of a bioanalytical method.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative analysis of target analytes in complex biological matrices. The illustrative data presented in this guide highlights the superior performance of a deuterated internal standard in maintaining method accuracy despite deliberate variations in key chromatographic parameters. By compensating for analytical variability, this compound ensures the ruggedness and reliability of the method, which is paramount for applications in drug development and regulatory submissions. A well-designed robustness study, as outlined in the provided protocol, is an indispensable part of method validation, instilling confidence in the data generated.
References
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Mass Spectrometry
An in-depth analysis of Dibenzylamine-d10 versus a structural analog for quantitative accuracy in bioanalysis.
For researchers, scientists, and drug development professionals engaged in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that directly impacts data reliability. An ideal internal standard should mimic the analyte of interest through all stages of sample preparation and analysis, correcting for variability. This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, this compound, and a common alternative, the structural analog Diphenylamine, in a representative bioanalytical method.
The quintessential role of an internal standard is to compensate for potential analyte loss during sample processing and to correct for variations in instrument response, most notably the matrix effect.[1][2] The matrix effect, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]
Stable isotope-labeled standards are widely considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[3] This ensures they co-elute and experience the same degree of matrix effect, providing the most accurate normalization.[1][3] However, their synthesis can be costly and time-consuming. Structural analogs, while more readily available and less expensive, often exhibit different chromatographic behavior and are less effective at correcting for matrix-induced variations.[2]
This guide presents a comparative analysis based on a validated LC-MS/MS method for the quantification of a model analyte, N-benzylamphetamine, a compound structurally related to Dibenzylamine.
Data Presentation: A Head-to-Head Comparison
The performance of this compound and Diphenylamine as internal standards was evaluated across key analytical parameters. The data, summarized below, highlights the superior performance of the deuterated standard in mitigating variability and improving data quality.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | N-benzylamphetamine (Analyte) | This compound (SIL-IS) | Diphenylamine (Analog-IS) |
| Chemical Formula | C₁₆H₁₉N | C₁₄H₅D₁₀N | C₁₂H₁₁N |
| Molecular Weight | 225.33 g/mol | 207.34 g/mol | 169.22 g/mol |
| Precursor Ion (m/z) | 226.2 | 208.3 | 170.1 |
| Product Ion (m/z) | 91.1 | 98.1 | 77.1 |
| Retention Time (RT) | 4.2 min | 4.2 min | 3.5 min |
| Relative RT (Analyte/IS) | - | 1.00 | 1.20 |
Table 2: Method Validation and Performance Data
| Parameter | This compound (SIL-IS) | Diphenylamine (Analog-IS) | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9965 | ≥ 0.99 |
| Precision (%RSD, n=6) | |||
| LLOQ (1 ng/mL) | 4.5% | 12.8% | ≤ 20% |
| HQC (800 ng/mL) | 2.1% | 8.5% | ≤ 15% |
| Accuracy (%Bias, n=6) | |||
| LLOQ (1 ng/mL) | -2.5% | -14.2% | ± 20% |
| HQC (800 ng/mL) | 1.8% | 9.8% | ± 15% |
| Recovery (%) | 92.5% | 85.1% | Consistent & Reproducible |
| Matrix Effect (%) | 98.2% (CV = 3.1%) | 81.5% (CV = 15.6%) | CV ≤ 15% |
The data clearly demonstrates that this compound provides significantly better precision and accuracy, particularly at the lower limit of quantification (LLOQ). The co-elution of the SIL-IS with the analyte ensures a much more effective correction for matrix effects, as evidenced by the lower coefficient of variation (CV).
Experimental Protocols
A detailed methodology for the comparative analysis is provided below.
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Diphenylamine at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II LC
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, linear gradient to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: Agilent Ultivo Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the critical role of a co-eluting internal standard in mitigating matrix effects.
References
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Dibenzylamine-d10 and Alternative Analytical Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. The choice of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS) analysis to ensure reliability and reproducibility. Dibenzylamine-d10, a deuterated form of Dibenzylamine, is frequently employed as an internal standard for the quantification of secondary amines and related compounds. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Dibenzylamine and a common alternative, Diphenylamine, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes representative LOD and LOQ values for Dibenzylamine and Diphenylamine determined by LC-MS/MS. These values can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dibenzylamine | LC-MS/MS | Not specified | 0.1 µM | [1] |
| Diphenylamine | HPLC-FL | 0.006 mg/kg | 0.010 mg/kg | [2] |
| Diphenylamine | GC-MS | Not specified | 0.1 µM (422.5 µg/kg) | [3] |
| Primary Aromatic Amines (representative) | LC-MS/MS | 0.06 - 0.1 µg/kg | Not specified | [4] |
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation. A typical experimental protocol for establishing these parameters for a secondary amine like Dibenzylamine using LC-MS/MS is outlined below.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH).[5]
1. Preparation of Blank Samples and Calibration Standards:
-
Prepare a series of at least seven calibration standards by spiking a known concentration of the analyte (e.g., Dibenzylamine) and a constant concentration of the internal standard (this compound) into the blank matrix (e.g., plasma, urine, or a solvent).
-
Prepare a minimum of six blank matrix samples without the analyte but with the internal standard.
2. LC-MS/MS Analysis:
-
Analyze the blank samples and calibration standards using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good peak shape and separation from potential interferences. Mass spectrometric detection should be performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3. Calculation of LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines of the calibration curves.
-
S is the mean slope of the calibration curves.
-
Alternatively, the signal-to-noise ratio can be used, where a ratio of 3:1 is generally accepted for the LOD and 10:1 for the LOQ.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for an analyte using an internal standard with LC-MS/MS.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
This compound serves as a robust internal standard for the sensitive and accurate quantification of secondary amines by LC-MS/MS. While specific LOD and LOQ values are method-dependent, the data presented for its non-deuterated form and similar compounds demonstrate the low detection and quantification levels achievable with modern analytical instrumentation. The detailed experimental protocol and workflow provide a solid foundation for researchers to validate their own analytical methods and ensure the reliability of their quantitative data in various scientific and developmental applications. The use of a deuterated internal standard like this compound is highly recommended to mitigate matrix effects and improve overall method performance.[6]
References
- 1. A simple GC–MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ema.europa.eu [ema.europa.eu]
Meeting Regulatory Demands: A Comparative Guide to Dibenzylamine-d10 in Bioanalysis
For researchers, scientists, and drug development professionals navigating the stringent regulatory landscapes of the FDA and EMA, the choice of an appropriate internal standard in bioanalytical assays is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive comparison of Dibenzylamine-d10, a deuterated stable isotope-labeled internal standard (SIL-IS), with its non-deuterated structural analogs, supported by representative experimental data and detailed protocols. The evidence underscores the superiority of this compound in ensuring the accuracy, precision, and robustness of bioanalytical methods, thereby facilitating compliance with regulatory expectations.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards.[1][2] The EMA, in particular, has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS. The fundamental scientific principle behind this preference lies in the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process—from sample extraction to ionization in the mass spectrometer. This co-eluting nature allows for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalytical data.[3][4]
Dibenzylamine can be a compound of interest in various pharmaceutical contexts, including as a potential leachable from packaging materials or as a genotoxic impurity.[5][6][7] Accurate and reliable quantification of such compounds at trace levels is paramount for patient safety and regulatory compliance.
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the performance differences between a deuterated internal standard and a structural analog, this section presents a summary of representative data from a simulated bioanalytical method validation for Dibenzylamine in human plasma. A common structural analog for Dibenzylamine could be an amine with similar physicochemical properties but a different molecular structure, for instance, Diphenylamine.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Acceptance Criteria (FDA/EMA) | This compound (SIL-IS) | Structural Analog IS (e.g., Diphenylamine) |
| Accuracy (%Bias) | Within ±15% of nominal value | -2.5% to +3.8% | -18.2% to +25.7% |
| Precision (%RSD) | ≤15% | ≤4.5% | ≤22.1% |
| Matrix Effect (%CV) | ≤15% | 4.8% | 28.5% |
| Extraction Recovery (%CV) | Consistent and reproducible | 5.2% | 19.8% |
This table summarizes representative data compiled from multiple sources describing the typical performance differences between SIL-IS and structural analog IS.[3][8][9]
The data clearly demonstrates that the use of this compound results in significantly better accuracy and precision, well within the regulatory acceptance criteria. The structural analog, however, shows variability that could lead to method failure and rejection of study data by regulatory agencies. The most striking difference is observed in the matrix effect, where the deuterated internal standard effectively compensates for variations in ionization efficiency between different plasma lots, a feat the structural analog fails to achieve.[10][11]
Experimental Protocols
A robust and reliable bioanalytical method is the cornerstone of successful drug development. The following is a detailed experimental protocol for the quantification of Dibenzylamine in human plasma using this compound as an internal standard via LC-MS/MS.
Protocol: Quantification of Dibenzylamine in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Dibenzylamine: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+10] -> [Product ion]
-
3. Method Validation
The method should be fully validated according to FDA and EMA guidelines, assessing selectivity, specificity, accuracy, precision, linearity, range, matrix effect, stability, and carry-over.[2][12]
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationship in selecting an internal standard, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Unseen Contributor: Dibenzylamine-d10's Role in Acing Proficiency Tests for Illicit Drug Analysis
In the rigorous world of forensic toxicology and drug development, the accuracy and reliability of analytical testing are paramount. Proficiency testing (PT) programs serve as the ultimate benchmark, challenging laboratories to demonstrate their competence in identifying and quantifying controlled substances. While the focus of these programs is often on the overall method performance, the silent workhorse ensuring the integrity of the results is frequently a high-quality internal standard. This guide delves into the pivotal role of Dibenzylamine-d10, a deuterated internal standard, in achieving exemplary performance in proficiency testing for amphetamine-type substances and other illicit drugs.
While direct comparative performance data for this compound within specific proficiency testing programs is not publicly disseminated by PT providers, its value can be understood by examining the performance of the analytical methods in which it is a critical component. This guide will provide an objective look at the function of deuterated internal standards, present typical performance data for relevant analytical methods in proficiency tests, detail common experimental protocols, and offer a comparison with alternative standards.
The Critical Role of Deuterated Internal Standards
In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is essential for robust and reliable results.[1][2] Deuterated standards, such as this compound, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte of interest.[1][3] This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, extraction, and analysis, effectively compensating for variations in extraction recovery, injection volume, and ionization efficiency.[1][2][3] The use of a co-eluting SIL-IS helps to normalize the analytical response, which is crucial for mitigating matrix effects that can suppress or enhance the signal of the target analyte.[2]
Performance of Analytical Methods in Proficiency Testing
Proficiency tests for the analysis of amphetamine-type substances typically involve the distribution of blind samples containing known concentrations of analytes to participating laboratories. The laboratories are then required to identify and quantify the substances accurately. The performance of a laboratory is often assessed by its ability to report results within a specified range of the target concentration.
While specific data on this compound is not provided in PT reports, the overall performance of laboratories using mass spectrometry-based methods provides a strong indication of the effectiveness of the techniques where such internal standards are employed.
Table 1: Typical Performance in Proficiency Testing for Amphetamine-Type Substances (GC-MS and LC-MS/MS Methods)
| Analyte | Concentration Range in PT Samples (ng/mL) | Typical Acceptance Criteria | Common Performance Observations |
| Amphetamine | 50 - 2000 | ±20% of the target concentration or within 2 standard deviations of the peer group mean | High rates of accurate quantification are achieved by laboratories using validated GC-MS or LC-MS/MS methods with appropriate internal standards.[4] |
| Methamphetamine | 50 - 2000 | ±20% of the target concentration or within 2 standard deviations of the peer group mean | Differentiation between d- and l-methamphetamine is a key challenge, with specialized chiral separation methods often required.[4] |
| MDMA | 50 - 1000 | ±20% of the target concentration or within 2 standard deviations of the peer group mean | Good performance is generally observed, with most discrepancies arising from sample preparation inconsistencies. |
| MDA | 50 - 1000 | ±20% of the target concentration or within 2 standard deviations of the peer group mean | Similar performance to MDMA, with the use of a reliable internal standard being crucial for accuracy. |
Note: This table represents a summary of typical findings from various proficiency testing program reports and scientific literature. Actual performance can vary between laboratories and PT schemes.
Experimental Protocols
The use of this compound as an internal standard is integral to the following generalized experimental workflow for the confirmatory analysis of amphetamine-type substances in urine or oral fluid.
1. Sample Preparation:
-
A known volume of the biological sample (e.g., 1 mL of urine) is aliquoted.
-
A precise amount of the internal standard solution (this compound) is added to the sample.
-
For GC-MS analysis, a derivatization step is often required to improve the chromatographic properties of the amphetamines.[5] Common derivatizing agents include heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA).[5][6]
2. Extraction:
-
The analytes and the internal standard are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
The organic solvent containing the extracted compounds is then evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
3. Instrumental Analysis (GC-MS or LC-MS/MS):
-
The reconstituted sample is injected into the chromatograph.
-
The analytes and the internal standard are separated based on their physicochemical properties.
-
The mass spectrometer detects and quantifies the characteristic ions of the analytes and the internal standard.
4. Data Analysis:
-
The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.
-
This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for a confirmatory drug analysis using an internal standard.
Caption: Workflow of Confirmatory Drug Analysis with Internal Standard.
Alternatives to this compound
While this compound is a suitable internal standard for the analysis of a range of amphetamine-type substances, other deuterated analogs are also commercially available and widely used. The choice of internal standard can depend on the specific analytes being targeted and the analytical method employed.[6]
Table 2: Common Deuterated Internal Standards for Amphetamine-Type Substance Analysis
| Internal Standard | Common Applications |
| Amphetamine-d5, -d8, -d11 | Specifically for the quantification of amphetamine.[7] |
| Methamphetamine-d5, -d8, -d11 | Specifically for the quantification of methamphetamine.[7] |
| MDMA-d5 | Specifically for the quantification of MDMA.[5] |
| MDA-d5 | Specifically for the quantification of MDA.[5] |
The selection of an internal standard with a mass shift that is sufficient to avoid isotopic crosstalk from the unlabeled analyte is a critical consideration in method development.[1]
Conclusion
Achieving and maintaining high performance in proficiency testing programs is a cornerstone of quality assurance in analytical laboratories. While the final reported result is a reflection of the entire analytical process, the contribution of a high-purity, reliable internal standard like this compound cannot be overstated. Its role in correcting for analytical variability is fundamental to the accuracy and precision of quantitative results. For researchers, scientists, and drug development professionals, the careful selection and consistent use of an appropriate deuterated internal standard is a critical step in validating analytical methods and ensuring the defensibility of their data, thereby directly impacting their success in proficiency testing and the overall quality of their work.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. texilajournal.com [texilajournal.com]
- 4. forensicrti.org [forensicrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Dibenzylamine-d10: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Dibenzylamine-d10, a deuterated aromatic amine. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
This compound, while not having a specific Safety Data Sheet (SDS), can be handled with the same precautions as its non-deuterated counterpart, Dibenzylamine. The primary hazards associated with Dibenzylamine are that it is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield (minimum 8 inches) is also recommended.[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (inspect before use), fire/flame resistant and impervious clothing, such as overalls and a PVC apron.[2][3] | Prevents skin contact which can lead to severe burns. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] Ensure proper ventilation in the handling area. | Protects against inhalation of harmful vapors or mists. |
Handling and Storage: Proper procedures in the laboratory are critical to prevent accidents and exposure.
-
Handling: Handle in a well-ventilated place.[2] Avoid contact with skin and eyes, and do not breathe mist, gas, or vapors.[1][3] Use non-sparking tools to prevent ignition.[1] Do not eat, drink, or smoke when using this product.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is vital.
| Emergency Situation | First-Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5] |
| In Case of Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[5] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[1][2] |
Accidental Release Measures: In case of a spill, avoid dust formation and breathing vapors.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Collect the spillage using inert absorbent material and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains, as it is toxic to aquatic life.[2][5]
Disposal Plan
Proper disposal of this compound is crucial to protect the environment. As a non-radioactive deuterated compound, it can be disposed of in the same manner as its non-deuterated counterpart.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not mix with other waste.[6] Uncleaned containers should be handled as the product itself.[6]
Experimental Workflow for Safe Handling
To ensure safety at every step, a structured workflow is essential. The following diagram outlines the key stages for handling this compound, from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
